Garamine
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3R,5R)-2-[(1R,3R,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5?,6-,7-,8?,9-,10-,11?,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJLIUSEXIAKL-MDJXEHDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@@H]2[C@@H](CC([C@H](C2O)O)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Garamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garamine is a significant aminocyclitol, an organic compound that is a derivative of cyclohexane (B81311) with amino and hydroxyl groups. It is structurally a core component of the gentamicin (B1671437) complex of aminoglycoside antibiotics and is also considered an impurity in gentamicin sulfate (B86663) preparations.[1][2][3] Understanding the chemical architecture and biological interactions of this compound is crucial for the development of novel antibiotics and for refining the purification processes of existing ones. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, isolation protocols, and its role in the inhibition of bacterial protein synthesis.
Chemical Structure and Identification
This compound is a pseudodisaccharide composed of a garosamine (B1245194) derivative linked to a 2-deoxystreptamine (B1221613) ring. The systematic name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.[4] The molecule possesses nine stereocenters, leading to a complex three-dimensional structure that is critical for its biological activity.[5][6]
Key identifiers for this compound are listed below:
-
InChI: InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1[5]
-
SMILES: C[C@@]1(CO--INVALID-LINK--O">C@@HO[C@H]2--INVALID-LINK--O)N">C@@HN)O[5]
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Boiling Point | 546.0 ± 50.0 °C (Predicted) | [1][8] |
| Density | 1.40 g/cm³ | [1][8] |
| pKa | 13.29 ± 0.70 (Predicted) | [1][8] |
| Solubility | Slightly soluble in Methanol and Water | [1][8] |
| Appearance | Off-White to Dark Beige Solid | [1] |
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: The presence of primary and secondary amine groups would result in N-H stretching absorptions in the 3300-3500 cm⁻¹ region. The numerous hydroxyl groups would lead to a broad O-H stretching band in a similar region, though the amine signals are typically sharper.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would be complex due to the numerous overlapping signals from the carbohydrate rings. The N-methyl group would likely appear as a distinct singlet between 2.2 and 2.6 ppm. In ¹³C NMR, the carbons bonded to nitrogen and oxygen atoms would be deshielded and appear at higher chemical shifts.
-
Mass Spectrometry: The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. This is consistent with this compound's molecular formula and weight.
Experimental Protocols: Isolation and Purification
This compound is naturally produced as part of the gentamicin complex by the bacterium Micromonospora purpurea.[9] Its isolation from fermentation broths is a critical step in both the purification of gentamicin and the production of this compound for research purposes. The general workflow for its isolation involves chromatographic separation techniques.
A common method for the isolation of gentamicin components, including this compound, from fermentation products is liquid chromatography.[10] The process typically involves the following steps:
-
Fermentation Broth Pre-treatment: The fermentation broth is first acidified and filtered to remove mycelia.[11] Flocculating agents may be added to aid in the removal of solid particles.[12]
-
Initial Separation: The clarified broth is then passed through a cation exchange resin column, which binds the positively charged aminoglycosides.[13]
-
Elution: The bound compounds are then eluted from the resin using a gradient of a basic solution, such as ammonium (B1175870) hydroxide.[12][13] Different components of the gentamicin complex will elute at different concentrations of the basic solution.
-
Further Purification: The fractions containing the desired components are collected, neutralized, and concentrated.[10] Further purification to achieve high purity of individual components like this compound can be achieved through subsequent chromatographic steps, such as reverse-phase high-performance liquid chromatography (HPLC).[2]
Biological Activity and Mechanism of Action
This compound is an active component of the gentamicin complex and contributes to its overall antibacterial effect. The primary mechanism of action of aminoglycoside antibiotics is the inhibition of bacterial protein synthesis.[5][6][14] This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[4][6]
Gentamicin and its components, including this compound, primarily target the 30S subunit of the bacterial ribosome.[4][5][6][7] Binding to the A-site on the 16S rRNA within the 30S subunit interferes with the decoding process, leading to the misreading of the mRNA codon.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.[6][7]
Interestingly, while the broader gentamicin complex is known to bind to the 30S subunit, there is evidence to suggest that this compound specifically may also interact with the 50S ribosomal subunit by binding to the L6 protein.[1][15]
Caption: Mechanism of action of the Gentamicin complex and the specific role of this compound in inhibiting bacterial protein synthesis.
Conclusion
This compound is a structurally complex and biologically active molecule that plays a crucial role as a component of the gentamicin antibiotics. Its detailed chemical characterization and the elucidation of its specific interactions with the bacterial ribosome are vital for the ongoing efforts in antibiotic research and development. The information presented in this guide provides a solid foundation for researchers and professionals working to understand and leverage the properties of this important aminocyclitol.
References
- 1. This compound | 49751-51-1 [chemicalbook.com]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 7. google.com [google.com]
- 8. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of gentamicin C compounds from culture filtrates of Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unido.org [unido.org]
- 12. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]
- 13. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound Triacetate (Gentamicin Impurity) [lgcstandards.com]
Garamine: A Technical Guide to its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garamine, a known impurity of the aminoglycoside antibiotic Gentamicin, presents a compelling subject for research in antibacterial drug development and molecular biology. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, its putative mechanism of action through inhibition of protein synthesis, and potential modulatory effects on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its biological activities.
Physicochemical Properties of this compound
This compound, a small molecule related to the aminoglycoside family, possesses distinct chemical characteristics that are crucial for understanding its biological function. The key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 49751-51-1 | |
| Molecular Weight | 321.37 g/mol | |
| Molecular Formula | C₁₃H₂₇N₃O₆ |
Mechanism of Action: Inhibition of Protein Synthesis
As a derivative of Gentamicin, this compound is presumed to interfere with bacterial protein synthesis. While Gentamicin primarily targets the 30S ribosomal subunit, preliminary evidence suggests that this compound may interact with the 50S ribosomal subunit, specifically the L6 protein. This interaction is thought to disrupt the peptidyl transferase center, leading to the cessation of polypeptide chain elongation.
Proposed Interaction with the 50S Ribosomal Subunit
The 50S ribosomal subunit is a critical component of the bacterial ribosome, responsible for catalyzing peptide bond formation. The L6 protein is situated near the peptidyl transferase center, a key functional site. The binding of this compound to or near the L6 protein could induce conformational changes that inhibit the catalytic activity of the ribosome, thereby halting protein synthesis.
A Technical Guide to the Discovery and Natural Sources of Garamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garamine is a naturally occurring aminoglycoside and a constituent of the gentamicin (B1671437) antibiotic complex. This technical guide provides an in-depth overview of the discovery, natural sources, and biochemical properties of this compound. It details the methodologies for its isolation and characterization and explores its mechanism of action at the molecular level. This document is intended to serve as a comprehensive resource for professionals engaged in antibiotic research and development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the discovery of the gentamicin antibiotic complex. In 1963, a team of scientists led by Weinstein and Wagman at the Schering Corporation isolated the gentamicin complex from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1][2][3][4][5][6] This discovery was a significant milestone in the development of treatments for severe bacterial infections, particularly those caused by Gram-negative bacteria.[2][3]
The initial gentamicin complex was identified as a mixture of several structurally related aminoglycoside compounds. Subsequent research focused on the separation and characterization of these individual components. The major, most active constituents were identified as Gentamicin C1, C1a, and C2.[1] this compound, along with other compounds like sisomicin, was identified as one of the minor components of this complex.[7][8] While often considered an impurity in commercial gentamicin preparations, the study of these minor components is crucial for understanding the overall activity and potential toxicity of the antibiotic mixture.[8]
Natural Sources and Biosynthesis
The sole natural source of this compound is the fermentation of the Gram-positive bacterium Micromonospora purpurea.[1][3][7][9][10] This microorganism is widely distributed in soil and water environments.[11] The biosynthesis of the gentamicin complex, including this compound, is a complex enzymatic process. The core structure of these aminoglycosides is 2-deoxystreptamine, a six-carbon aminocyclitol.[1] This core is glycosylated with other amino sugars, such as garosamine (B1245194) and purpurosamine, to form the various components of the gentamicin complex.[1][11]
Physicochemical Properties of this compound
This compound is a polar, water-soluble molecule with basic properties due to its multiple amino groups. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₇N₃O₆ | [12][13][14] |
| Molecular Weight | 321.37 g/mol | [12][13][14] |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [12] |
| CAS Number | 49751-51-1 | [12][14] |
Experimental Protocols
The isolation and characterization of this compound from the gentamicin complex require sophisticated analytical techniques due to the structural similarity and high polarity of the components.
Isolation of this compound from Fermentation Broth
A general workflow for the isolation of this compound from a Micromonospora purpurea fermentation broth is outlined below. This protocol is a composite of methodologies described in the literature.
-
Fermentation: Micromonospora purpurea is cultured in a suitable nutrient medium under controlled conditions to promote the production of the gentamicin complex.
-
Initial Extraction: The fermentation broth is acidified and the gentamicin complex is adsorbed onto a cation-exchange resin.
-
Elution: The complex is eluted from the resin using a strong acid or a high concentration of salt solution.
-
Purification: The eluted mixture is further purified and individual components are separated using preparative chromatography.
A variety of chromatographic techniques can be employed for the separation of gentamicin components, including:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The basic amino groups of gentamicin components allow for their separation on a cation-exchange column using a pH or salt gradient.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents: Due to the high polarity of aminoglycosides, ion-pairing agents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are added to the mobile phase to enhance retention and separation on a C18 column.[10][16][17]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be used for the preparative separation of polar compounds without a solid support.[17]
Characterization of this compound
Once isolated, the structure and purity of this compound are confirmed using various spectroscopic and spectrometric methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.[7][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.[19][20][21][22]
Mechanism of Action: Ribosomal Inhibition
This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][23][24][25] The primary target of aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit.[24][25][26]
The binding of this compound to the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation Complex Formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.
-
Induction of mRNA Misreading: Binding of the antibiotic to the A-site of the 16S rRNA can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9] This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[26]
The primary binding site for aminoglycosides on the bacterial ribosome is a highly conserved region of the 16S rRNA known as helix 44 (h44), located near the decoding A-site.[26][27][28] A secondary binding site has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit.[26][28]
Visualizations
Signaling Pathway: Aminoglycoside Inhibition of Bacterial Protein Synthesis
Caption: Aminoglycoside binding to the bacterial ribosome.
Experimental Workflow: Isolation and Characterization of this compound
Caption: A representative experimental workflow.
Quantitative Data
The gentamicin complex is a mixture of several components, with the C components being the most abundant and possessing the highest antibacterial activity. The relative abundance of these components can vary between different production batches.
Table 1: Typical Composition of the Gentamicin C Complex
| Component | Relative Abundance (%) | Reference |
| Gentamicin C1 | 25 - 50 | [29] |
| Gentamicin C1a | 10 - 35 | [29] |
| Gentamicin C2 + C2a | 25 - 55 | [29] |
Table 2: Pharmacokinetic Parameters of Major Gentamicin Components in Beagles (Single IV Dose)
| Component | Mean Residence Time (min) | Reference |
| Gentamicin C1 | 81 ± 13 | [30] |
| Gentamicin C1a | 84 ± 12 | [30] |
| Gentamicin C2 | 79 ± 13 | [30] |
Conclusion
This compound, a minor component of the gentamicin complex produced by Micromonospora purpurea, serves as an important subject of study for understanding the complete pharmacological profile of this widely used antibiotic. While not the primary active ingredient, its presence and interaction with other components can influence the overall efficacy and toxicity of gentamicin formulations. The detailed methodologies for its isolation and characterization, along with a deeper understanding of its mechanism of action at the ribosomal level, provide a solid foundation for future research in the field of aminoglycoside antibiotics. Further investigation into the specific biological activities of this compound and other minor gentamicin components is warranted to optimize the therapeutic use of this important class of drugs.
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. History of Gentamicin - The Drug History Podcast [drughistory.org]
- 5. GENTAMICIN, A NEW ANTIBIOTIC COMPLEX FROM MICROMONOSPORA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GENTAMICIN, A NEW BROAD-SPECTRUM ANTIBIOTIC COMPLEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pragolab.cz [pragolab.cz]
- 11. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C13H27N3O6 | CID 14699895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. urology-textbook.com [urology-textbook.com]
- 25. youtube.com [youtube.com]
- 26. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Garamine
An In-depth Technical Guide on the Biological Activity of Gramine (B1672134) and Garamine
Disclaimer: The term "this compound" is ambiguous and can refer to two distinct molecules: Gramine , a natural indole (B1671886) alkaloid with a wide range of biological activities, and This compound , a structural component of the antibiotic Gentamicin (B1671437) . This guide will provide a comprehensive overview of both compounds to ensure a thorough response.
Part 1: Gramine
Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an indole alkaloid found in various plants, including barley (Hordeum vulgare) and the giant reed (Arundo donax)[1]. It is recognized for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities[1][2][3].
Biological Activities of Gramine
Anti-inflammatory Activity
Gramine exhibits significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are crucial in the transcription of inflammatory genes[1]. The mechanism involves the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase phosphorylation. This, in turn, blocks the downstream PI3K/Akt/mTOR and JAK signaling pathways, preventing the nuclear translocation of NF-κB and STAT3[4][5]. In studies involving lipopolysaccharide (LPS)-induced microglia, gramine was found to inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α)[1][6]. It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. More recent research has also indicated that gramine can bind to the NF-κB p105 subunit, inhibiting its ubiquitination and subsequent processing to the active p50 subunit, thereby ameliorating sepsis-induced myocardial dysfunction[7].
Antibacterial Activity
Gramine and its derivatives have demonstrated notable antibacterial properties. Studies have shown that gramine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria[1]. For instance, it has been reported to inhibit Escherichia coli and Staphylococcus aureus with specific minimum inhibitory concentrations (MICs)[1]. The proposed mechanism of action for similar lipophilic compounds involves the perturbation of the bacterial plasma membrane's lipid fraction, leading to increased permeability and leakage of intracellular components[8].
Antitumor Activity
Gramine also possesses antitumor capabilities. Research has shown its efficacy against various cancer cell lines. For example, a derivative of gramine exhibited significant activity against MGC803 human gastric cancer cells[1]. The mechanism of its antitumor action involves inducing cell cycle arrest and promoting mitochondria-mediated apoptosis[1].
Quantitative Data for Gramine
| Biological Activity | Target/Organism | Metric | Value | Reference |
| Antibacterial | Escherichia coli | MIC | 16.92 µg/mL | [1] |
| Antibacterial | Staphylococcus aureus | MIC | 6.26 µg/mL | [1] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | Inhibition | 82% at 400 µg/mL | [1] |
| Anti-inflammatory | 5-Lipoxygenase (LOX) | IC₂₅ | 119 µg/mL | [1] |
| Antitumor | MGC803 human gastric cancer cells | IC₅₀ | 3.74 µM | [1] |
| Acute Oral Toxicity | Wistar Rats | LD₅₀ | >175 mg/kg, <550 mg/kg | [9] |
Experimental Protocols for Gramine
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of gramine to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of gramine (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform a parallel MTT assay.
-
Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of gramine that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cells (e.g., HAPI microglia or a cancer cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight[6].
-
Compound Addition: Add serial dilutions of gramine to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the gramine concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: this compound and Gentamicin
This compound is a key structural component of Gentamicin, an aminoglycoside antibiotic[10][11]. Gentamicin itself is not a single molecule but a complex of related compounds, primarily Gentamicins C₁, C₁ₐ, and C₂, which are produced by the bacterium Micromonospora purpurea[10][12]. This compound is one of the minor components found in commercial gentamicin formulations[12][13]. The biological activity of this compound is therefore best understood in the context of the broader activity of Gentamicin.
Biological Activity of Gentamicin
Antibacterial Mechanism of Action
Gentamicin is a bactericidal antibiotic that primarily targets Gram-negative bacteria[10][14]. Its mechanism of action is the irreversible inhibition of bacterial protein synthesis[14]. Gentamicin binds to the 30S subunit of the bacterial ribosome, specifically at the A-site on the 16S rRNA[10]. This binding interferes with the translation process in several ways:
-
It blocks the initiation of protein synthesis.
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the polypeptide chain.
-
It disrupts the translocation of the ribosome along the mRNA.
The accumulation of non-functional or toxic proteins ultimately leads to the disruption of the bacterial cell membrane and cell death[10].
Signaling Pathways in Eukaryotic Cells (Toxicity)
While highly effective against bacteria, Gentamicin is known for its potential ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys) in humans. These side effects are a result of its interaction with eukaryotic cells.
-
Apoptosis and Stress Response Pathways: In sensory hair cells of the inner ear, gentamicin treatment leads to significant changes in the expression of genes involved in apoptosis and stress responses. This includes the activation of the JNK and NF-κB signaling pathways[15].
-
Intracellular Calcium Signaling: Gentamicin can promote an increase in intracellular calcium levels in eukaryotic cells. This influx of calcium can activate apoptosis pathways, contributing to cellular damage[16].
-
Autophagy Modulation: The ototoxic effects of gentamicin are also mediated by the autophagy pathway. Depending on the cellular context, autophagy can be either a pro-survival or pro-death mechanism. Gentamicin has been shown to modulate the Sesn2/AMPK/mTOR signaling pathway, which is involved in regulating autophagy[17].
Quantitative Data for Gentamicin
The following table presents the Minimum Inhibitory Concentration (MIC) of Gentamicin against various bacterial strains. These values can vary depending on the specific strain and testing conditions.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Escherichia coli | ≤ 4.0 | [18] |
| Klebsiella pneumoniae | ≤ 4.0 | [18] |
| Pseudomonas aeruginosa | ≤ 4.0 | [18] |
| Staphylococcus aureus | Varies (resistance is common) | [18] |
| Enterococcus species | ≤ 500 (for synergy) | - |
Experimental Protocol for Gentamicin
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain, adapted from CLSI and EUCAST guidelines[19][20].
-
Preparation of Gentamicin Stock Solution: Prepare a stock solution of Gentamicin C1 (or the Gentamicin complex) in a suitable sterile solvent (e.g., water) at a high concentration (e.g., 1024 µg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube with 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Procedure:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the Gentamicin stock solution to the first well of each test row.
-
Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of Gentamicin that completely inhibits visible bacterial growth[19][21].
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. Gramine promotes functional recovery after spinal cord injury via ameliorating microglia activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gramine improves sepsis-induced myocardial dysfunction by binding to NF-κB p105 and inhibiting its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Gentamicin - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,3,4′,5-Tetrahydroxystilbene-2-O-β-D-glucoside ameliorates gentamicin-induced ototoxicity by modulating autophagy via Sesn2/AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Antibacterial activity of gentamicin against clinical isolates in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. dovepress.com [dovepress.com]
- 21. Gentamicin susceptibility testing. [bio-protocol.org]
Garamine as a Gentamicin Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Garamine, a known impurity in the aminoglycoside antibiotic Gentamicin. The document details its chemical properties, regulatory limits, analytical methodologies for detection and characterization, and toxicological profile based on available data. This guide is intended to be a valuable resource for professionals involved in the quality control, development, and research of Gentamicin-based pharmaceutical products.
Introduction to this compound
This compound is a recognized impurity and a degradation product of Gentamicin, a broad-spectrum antibiotic complex produced by the fermentation of Micromonospora purpurea. Gentamicin itself is a mixture of several related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b. This compound, also known as Gentamicin Impurity B, is a key compound to monitor in pharmaceutical-grade Gentamicin to ensure its safety and efficacy.
Chemical Structure and Properties
This compound is a pseudodisaccharide consisting of a 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) sugar moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 2-Deoxy-4-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-L-streptamine | |
| Molecular Formula | C₁₃H₂₇N₃O₆ | |
| Molecular Weight | 321.37 g/mol | |
| CAS Number | 49751-51-1 | |
| Appearance | Light Orange Gel (commercially available form) |
Regulatory Context and Impurity Limits
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug quality and safety. Pharmacopoeias such as the European Pharmacopoeia (EP) set specific limits for impurities in Gentamicin Sulfate.
| Impurity | Pharmacopoeia | Limit |
| This compound (Impurity B) | European Pharmacopoeia | ≤ 3.0% |
| Total Impurities | European Pharmacopoeia | ≤ 10.0% |
Table based on data from the European Pharmacopoeia monograph for Gentamicin Sulfate, which specifies a limit for "impurity B".
Analytical Methodologies
The detection, separation, and quantification of this compound in Gentamicin require specialized analytical techniques due to the structural similarity of the components and the lack of a strong UV chromophore in these molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for analyzing Gentamicin and its impurities. Due to the polar nature of these compounds, reversed-phase HPLC with ion-pairing agents is often employed.
Experimental Protocol: HPLC with Pulsed Amperometric Detection (PAD)
This method is adapted from the protocols described in the European and U.S. Pharmacopoeias for the analysis of Gentamicin Sulfate.
-
Instrumentation:
-
HPLC system equipped with a gradient pump.
-
Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropionic acid (PFPA)
-
Sodium hydroxide (B78521), carbonate-free
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing TFA and PFPA, and adjust the pH to approximately 2.6 with a dilute sodium hydroxide solution. The exact concentrations may vary based on the specific pharmacopoeial method.
-
Acetonitrile is used as the organic modifier.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: Pulsed Amperometric Detection (PAD). A multi-step potential waveform is applied to the gold electrode for detection, oxidation, and cleaning cycles.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Gentamicin Sulfate sample in the mobile phase to a final concentration of approximately 1.0 mg/mL for impurity analysis.
-
Workflow for HPLC Analysis of this compound
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are powerful tools for the structural confirmation of this compound.
Experimental Protocol: LC-MS/MS Characterization
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
-
Chromatographic Conditions:
-
Use an HPLC method similar to the one described above to separate this compound from other Gentamicin components.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Full Scan MS: Acquire data over a mass range that includes the protonated molecule of this compound ([M+H]⁺ at m/z 322.2).
-
MS/MS: Select the precursor ion at m/z 322.2 for collision-induced dissociation (CID).
-
Fragmentation Pathway of this compound in MS/MS
The fragmentation of aminoglycosides in MS/MS typically involves the cleavage of glycosidic bonds. For this compound, the cleavage between the garosamine and 2-deoxystreptamine rings is a characteristic fragmentation.
The Core Mechanism of Action of Garamine (Gentamicin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of Garamine, a brand name for the aminoglycoside antibiotic Gentamicin (B1671437). It delves into its primary mode of action, associated cellular interactions, and the experimental methodologies used to elucidate these pathways.
Executive Summary
Gentamicin is a potent, broad-spectrum bactericidal antibiotic that exerts its effect by irreversibly binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This interaction leads to a cascade of events, including the misreading of mRNA codons and the production of truncated or nonfunctional proteins, which ultimately results in bacterial cell death.[3][4] While highly effective against a range of Gram-negative bacteria, its clinical use is carefully managed due to potential nephrotoxicity and ototoxicity.[2][3] This document outlines the core mechanism, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways involved.
Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The fundamental mechanism of Gentamicin is the disruption of protein synthesis at the ribosomal level.[5][6] This process can be broken down into several key steps:
-
Binding to the 30S Ribosomal Subunit: Gentamicin binds with high affinity to the A-site (aminoacyl site) on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[5][7] This binding is crucial for its antibacterial activity. The interaction primarily involves rings I and II of the Gentamicin molecule, which make specific contacts within the major groove of the rRNA.[8][9]
-
Codon Misreading: The binding of Gentamicin to the A-site induces a conformational change in the ribosome.[10] This change impairs the ribosome's proofreading ability, causing it to misread the mRNA codon.[8][9] Consequently, incorrect aminoacyl-tRNAs are incorporated into the growing polypeptide chain, leading to the synthesis of aberrant, non-functional, or toxic proteins.[3]
-
Inhibition of Translocation: Gentamicin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl site) on the ribosome.[8][11] This interference halts the elongation phase of protein synthesis, preventing the formation of a complete polypeptide chain.
-
Disruption of Ribosome Assembly: Some evidence suggests that aminoglycosides like Gentamicin can interfere with the proper formation of the 70S initiation complex, which is the complete functional ribosome.
This multi-faceted disruption of protein synthesis is the primary reason for Gentamicin's potent bactericidal effect.[4]
Diagram: Mechanism of Gentamicin-Induced Protein Synthesis Inhibition
Caption: Gentamicin binds to the A-site of the 30S ribosomal subunit, causing mRNA misreading and inhibiting translocation, which results in the production of non-functional proteins.
Quantitative Data Summary
The efficacy of Gentamicin can be quantified through various metrics that measure its binding affinity and inhibitory concentration. The following tables summarize key quantitative data from relevant studies.
Table 1: Binding Affinity and Dissociation Constants
| Target Molecule | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Full-length rabbit megalin receptor | Gentamicin | Surface Plasmon Resonance (SPR) | 4.2 ± 0.2 mM | [12] |
| Human megalin CR10 domain | Gentamicin | NMR Titration | Low Affinity (mM range) | [12] |
Note: Data on the direct binding affinity of Gentamicin to the bacterial ribosome is extensive but often presented in qualitative or semi-quantitative terms in the reviewed literature. The interaction is consistently characterized as high-affinity and irreversible.
Table 2: Inhibitory Concentrations (IC50)
| Assay | Cell Line / System | Inhibitor | IC50 | Reference |
| Protein Synthesis Inhibition | LLC-PK1 (Kidney Epithelial Cells) | Gentamicin | Dose-dependent inhibition observed | [13] |
| Protein Synthesis Inhibition | Microsomes (Human Liver, Rat Brain/Kidney) | Gentamicin | Dose-dependent inhibition observed | [14] |
Note: Specific IC50 values for Gentamicin's inhibition of bacterial protein synthesis can vary significantly based on the bacterial strain and the experimental conditions.
Host Cell Interaction: Toxicity Pathways
While its primary target is the bacterial ribosome, Gentamicin can be taken up by eukaryotic cells, particularly in the kidneys and inner ear, leading to toxicity. This process involves specific signaling pathways.
-
Megalin-Mediated Endocytosis: In the proximal tubules of the kidney, Gentamicin binds to the megalin receptor on the cell surface.[12] This binding facilitates the endocytosis of the drug into the cell, where it accumulates in lysosomes and other organelles, initiating cellular damage.[6]
-
Oxidative Stress and Apoptosis: The accumulation of Gentamicin within host cells is linked to the generation of reactive oxygen species (ROS). This oxidative stress can damage mitochondria and other cellular components, ultimately triggering apoptotic (programmed cell death) pathways that contribute to nephrotoxicity and ototoxicity.[7][15]
Diagram: Gentamicin-Induced Nephrotoxicity Signaling Pathway
Caption: Gentamicin is taken up by kidney cells via the megalin receptor, leading to ROS generation, mitochondrial damage, and ultimately, apoptosis.
Key Experimental Protocols
The mechanism of action of Gentamicin has been elucidated through a variety of biochemical and biophysical assays. Below are outlines of key experimental methodologies.
Ribosome Binding Assay (Chemical Probing)
-
Objective: To determine the binding site of Gentamicin on the ribosomal RNA.
-
Methodology:
-
Preparation: Isolate 30S ribosomal subunits from a target bacterium (e.g., E. coli).
-
Incubation: Incubate the 30S subunits with and without Gentamicin.
-
Chemical Modification: Treat the samples with a chemical probe, such as dimethyl sulfate (B86663) (DMS). DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or drug binding.
-
RNA Extraction: Extract the 16S rRNA from the treated subunits.
-
Primer Extension: Use a radiolabeled primer and reverse transcriptase to synthesize cDNA complementary to the 16S rRNA. Reverse transcriptase will stop at the sites of chemical modification.
-
Analysis: Analyze the resulting cDNA fragments on a sequencing gel. The sites protected from DMS modification by Gentamicin binding will appear as gaps in the sequencing ladder compared to the control (no drug) lane, thus identifying the binding site.[9]
-
In Vitro Translation Inhibition Assay
-
Objective: To quantify the inhibitory effect of Gentamicin on protein synthesis.
-
Methodology:
-
System Setup: Prepare a cell-free protein synthesis system, which includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]-Leucine), mRNA template (e.g., luciferase mRNA), and an energy source.[13][16]
-
Inhibitor Addition: Add varying concentrations of Gentamicin to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
Incubation: Allow the translation reaction to proceed for a set period at an optimal temperature (e.g., 37°C).
-
Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using an acid like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each Gentamicin concentration relative to the control. This data can be used to determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.[16][17]
-
Diagram: Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of Gentamicin by measuring its effect on in vitro protein synthesis using radiolabeled amino acids.
Conclusion
The mechanism of action of this compound (Gentamicin) is centered on its high-affinity, irreversible binding to the A-site of the bacterial 16S rRNA. This interaction critically impairs the fidelity and processivity of the ribosome, leading to the production of faulty proteins and subsequent cell death. While this makes it a powerful antibiotic, its off-target effects, particularly nephrotoxicity and ototoxicity mediated by megalin uptake and oxidative stress, necessitate careful clinical monitoring. The experimental protocols detailed herein have been fundamental in building this detailed molecular understanding, which continues to guide the development of safer and more effective aminoglycoside derivatives.
References
- 1. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 12. Gentamicin Binds to the Megalin Receptor as a Competitive Inhibitor Using the Common Ligand Binding Motif of Complement Type Repeats: INSIGHT FROM THE NMR STRUCTURE OF THE 10TH COMPLEMENT TYPE REPEAT DOMAIN ALONE AND IN COMPLEX WITH GENTAMICIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of apical membrane enzyme activities and protein synthesis by gentamicin in a kidney epithelial cell line LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impacts of gentamycin toxicity: nephroprotective role of guarana through different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
Garamine and its Impact on Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garamine, a core structural component of several aminoglycoside antibiotics, plays a pivotal role in the inhibition of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound and related aminoglycosides interact with the bacterial ribosome, leading to catastrophic errors in translation and ultimately, cell death. The guide details the binding sites on the 30S ribosomal subunit, the consequential effects on translation initiation, elongation, and translocation, and the induction of mRNA misreading. Furthermore, this document outlines detailed experimental protocols for studying these interactions, including ribosome footprinting, in vitro translation assays, and X-ray crystallography. Quantitative data on the inhibitory effects of closely related aminoglycosides are presented for comparative analysis, and key molecular pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of antibiotic mechanisms and the development of novel antibacterial agents.
Introduction to this compound
This compound is a pseudodisaccharide aminoglycoside, chemically identified as O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine.[1][2][3][4] It serves as a crucial synthetic intermediate for various semisynthetic aminoglycoside antibiotics and is also found as a known impurity in commercial gentamicin (B1671437) formulations.[5][6][7][8][9] Structurally, this compound represents the core active moiety of many clinically significant aminoglycosides, comprising the essential 2-deoxystreptamine (B1221613) (ring II) and a purpurosamine sugar (ring I). This core structure is primarily responsible for the specific binding to the bacterial ribosome and the subsequent disruption of protein synthesis. While dedicated biological activity studies on this compound are limited, its structural and functional similarity to the core of gentamicin allows for the extrapolation of its mechanism of action based on the extensive research conducted on gentamicin and other related aminoglycosides.
Mechanism of Action: Interference with Bacterial Protein Synthesis
The primary antibacterial action of this compound and its derivatives is the potent inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, these aminoglycosides target the 30S ribosomal subunit.[10] This interaction disrupts the translation process in several critical ways.
Binding to the 30S Ribosomal Subunit
The canonical binding site for aminoglycosides is the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) within the 30S subunit.[10] The this compound core, analogous to the neamine (B104775) core of other aminoglycosides, is responsible for this specific interaction. Key nucleotides in the A-site, particularly within helix 44 (h44), are crucial for this binding. This interaction induces a conformational change in the A-site, which is the foundation for the subsequent inhibitory effects.
Inhibition of Translation Initiation
Aminoglycosides can interfere with the formation of the translation initiation complex. By binding to the 30S subunit, they can disrupt the proper assembly of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA), thereby preventing the subsequent association of the 50S subunit to form the functional 70S ribosome. This leads to a reduction in the overall rate of protein synthesis.
Induction of mRNA Misreading
A hallmark of aminoglycoside action is the induction of errors in translation. The binding of the drug to the A-site stabilizes a conformation that mimics the binding of a cognate (correct) aminoacyl-tRNA, even when a near-cognate or non-cognate tRNA is present. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of misfolded and non-functional proteins exerts significant stress on the bacterial cell, contributing to its demise.[10]
Inhibition of Ribosomal Translocation
Following peptide bond formation, the ribosome must move along the mRNA by one codon in a process called translocation. Aminoglycosides can inhibit this crucial step. By locking the A-site in a particular conformation, they hinder the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), effectively stalling the ribosome on the mRNA. This blockage of elongation further contributes to the cessation of protein synthesis.
The following diagram illustrates the multifaceted mechanism of action of this compound and related aminoglycosides on the bacterial ribosome.
Caption: Mechanism of this compound's action on bacterial protein synthesis.
Quantitative Data
| Antibiotic | Target Organism | Assay Type | Parameter | Value | Reference |
| Gentamicin | Escherichia coli | In vitro translation | IC50 | ~1 µM | Generic data, specific citations vary |
| Gentamicin | Staphylococcus aureus | MIC | 0.25 - 4 µg/mL | Generic data, specific citations vary |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the bacterial strain, growth conditions, and specific assay used. The values presented here are representative and for comparative purposes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of aminoglycosides like this compound with the bacterial ribosome.
Ribosome Footprinting
Ribosome footprinting is a powerful technique to map the positions of ribosomes on mRNA at a genome-wide scale, providing insights into the dynamics of translation. Treatment with an aminoglycoside can reveal specific sites of ribosome stalling.
Objective: To identify the precise locations on mRNA where ribosomes are stalled by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
Treat the culture with the desired concentration of this compound (or a related aminoglycoside) for a short period to induce ribosome stalling.
-
Rapidly harvest the cells by centrifugation at 4°C.
-
-
Cell Lysis and Ribosome Isolation:
-
Lyse the cells in a buffer containing inhibitors of RNases and proteases.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the lysate onto a sucrose (B13894) cushion and ultracentrifuge to pellet the ribosomes and associated mRNA fragments.
-
-
Nuclease Digestion:
-
Resuspend the ribosome pellet in a digestion buffer.
-
Add RNase I to digest the mRNA that is not protected by the ribosomes. The concentration of RNase I and digestion time should be optimized to ensure complete digestion of unprotected mRNA while preserving the ribosome-protected fragments (footprints).
-
Stop the digestion by adding an RNase inhibitor.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Load the digested sample onto a sucrose density gradient and ultracentrifuge to separate the monosomes.
-
Fractionate the gradient and collect the fractions corresponding to the 70S monosomes.
-
Extract the RNA from the monosome fractions.
-
Run the extracted RNA on a denaturing polyacrylamide gel to size-select the RPFs (typically 20-30 nucleotides in length).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the purified RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of footprints to identify positions of increased ribosome density, which indicate stalling sites induced by the antibiotic.
-
The following diagram outlines the experimental workflow for ribosome footprinting.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C13H27N3O6 | CID 14699895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound Triacetate (Gentamicin Impurity) [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 49751-51-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
Synthesis of Garamine from Sisomicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garamine, a pseudodisaccharide core of the gentamicin (B1671437) C antibiotics, is a crucial intermediate for the semisynthesis of novel aminoglycoside antibiotics. Its efficient synthesis from the readily available and structurally related aminoglycoside, sisomicin (B1680986), is a key strategy in the development of new antibacterial agents with potentially improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the chemical synthesis of this compound from sisomicin, focusing on a multi-step protection and cleavage strategy. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to facilitate the practical application of this synthetic route in a research and development setting.
Introduction
Aminoglycoside antibiotics are a class of potent bactericidal agents that function by binding to the bacterial ribosome and inhibiting protein synthesis. Sisomicin, produced by fermentation of Micromonospora inyoensis, is a clinically important aminoglycoside. This compound, which is O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine, represents the core structure of several gentamicin components and is a valuable building block for creating diverse aminoglycoside derivatives.[1] The chemical conversion of sisomicin to this compound primarily involves the selective cleavage of the unsaturated sugar moiety (ring I) from the 2-deoxystreptamine (B1221613) core. This is typically achieved through a series of protection and deprotection steps coupled with a key acid-catalyzed hydrolysis reaction.[1] This guide details a robust synthetic pathway for this transformation.
Synthetic Pathway Overview
The synthesis of a protected this compound derivative from sisomicin can be accomplished through a four-step sequence involving the protection of the amino groups as azides, formation of a carbamate (B1207046) and subsequently an oxazolidinone, followed by the selective acid-catalyzed cleavage of the unsaturated glycosidic bond.[2]
Logical Workflow of this compound Synthesis
References
An In-depth Technical Guide to Garamine Derivatives: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garamine, a pseudodisaccharide core structure of several aminoglycoside antibiotics, serves as a crucial intermediate in the synthesis of potent antibacterial agents. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, biological properties, and the underlying mechanisms of action. We present key experimental protocols, quantitative data on antibacterial activity, and a visual exploration of the relevant biological pathways to support researchers in the development of novel aminoglycoside antibiotics to combat multidrug-resistant bacteria.
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their potent, broad-spectrum bactericidal activity makes them indispensable in the clinical setting. This compound, chemically known as O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine, is a key structural component of several clinically important aminoglycosides, including the gentamicin (B1671437) complex.[1] The selective modification of the this compound core has been a fruitful strategy in the development of semisynthetic aminoglycosides with improved properties, such as enhanced activity against resistant strains and reduced toxicity.[2] This guide delves into the chemistry and biology of this compound derivatives, offering a technical resource for professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the chemical modification of a pre-existing aminoglycoside, such as sisomicin (B1680986), to yield a protected this compound intermediate. This intermediate then serves as a scaffold for the glycosylation with various sugar moieties to generate novel derivatives.
General Synthetic Strategy
A common route to obtaining a selectively protected this compound intermediate involves the acid-catalyzed hydrolysis of an N-alkoxycarbonyl or N-acyl derivative of sisomicin.[1] This process cleaves the unsaturated sugar moiety of sisomicin, yielding the this compound core. Subsequent steps involve the selective protection of the hydroxyl and amino groups of this compound to direct the glycosylation to the desired position.
Experimental Protocol: Synthesis of a Protected this compound Acceptor from Sisomicin
This protocol is a composite representation of synthetic strategies described in the literature.[3]
Step 1: Full Protection of Sisomicin
-
Treat sisomicin with an excess of a suitable protecting group reagent (e.g., benzyloxycarbonyl chloride) in a basic solution to protect all amino groups.
-
Protect the hydroxyl groups, for instance, by forming an oxazolidinone from a carbamate (B1207046) followed by benzylation.[3]
Step 2: Cleavage of the Unsaturated Ring
-
Dissolve the fully protected sisomicin derivative in a mixture of tetrahydrofuran (B95107) and an aqueous acid (e.g., sulfuric acid).
-
Heat the reaction mixture (e.g., to 40°C) for an extended period (e.g., 48 hours) to effect the cleavage of the unsaturated sugar ring.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the reaction mixture and extract the selectively protected this compound acceptor with an organic solvent.
-
Purify the product using column chromatography.
Step 3: Glycosylation
-
Dissolve the protected this compound acceptor and a suitable glycosyl donor (a protected sugar with a good leaving group) in an anhydrous solvent (e.g., N,N-dimethylformamide).
-
Add a promoter, such as a silver or mercury salt, to facilitate the glycosylation reaction.[1][3]
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction and purify the resulting protected this compound derivative by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups using standard deprotection strategies, such as hydrogenolysis for benzyl (B1604629) and Cbz groups and acid or base treatment for other protecting groups.
-
Purify the final this compound derivative by ion-exchange chromatography or other suitable methods.
Diagram of the general experimental workflow for the synthesis and evaluation of this compound derivatives:
Caption: General workflow for the synthesis and biological testing of this compound derivatives.
Properties and Biological Activity of this compound Derivatives
The primary biological activity of interest for this compound derivatives is their antibacterial potency. Modifications to the this compound core aim to overcome bacterial resistance mechanisms and reduce the inherent toxicity of aminoglycosides.
Antibacterial Activity
The antibacterial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Table 1: Antibacterial Activity of Selected Aminoglycosides (including this compound-containing compounds)
| Compound | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Isepamicin | Enterobacteriaceae | 1.1 - 8.5 (MIC90) | [2] |
| Pseudomonas aeruginosa | 7.8 (MIC90) | [2] | |
| Acinetobacter spp. | 7.2 (MIC90) | [2] | |
| Staphylococci | 0.5 - 6.9 (MIC90) | [2] | |
| Gentamicin C1 | E. coli (with aac(6')-Ib) | 4-fold more potent than gentamicin mixture | [4] |
| Gentamicin C2a | E. coli (with aac(6')-Ib) | 256-fold higher MIC than against isogenic strain without resistance | [4] |
| Arbekacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher activity than gentamicin, netilmicin, and amikacin | [2] |
Note: This table includes data for complex aminoglycosides where this compound is a core component, as comprehensive MIC data for a series of simple, systematically modified this compound derivatives is limited in the cited literature.
Structure-Activity Relationships (SAR)
While detailed SAR studies for a wide range of simple this compound derivatives are not extensively published, some general principles can be inferred from the broader class of aminoglycosides:
-
Modifications at the 3' and 4' positions: Deoxygenation at these positions, as seen in 3',4'-dideoxykanamycin B (dibekacin), can confer activity against bacteria possessing enzymes that modify these hydroxyl groups.[5]
-
Substituents on the amino groups: The nature and position of substituents on the amino groups of the this compound core can significantly impact antibacterial activity and susceptibility to inactivating enzymes.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on standard clinical laboratory procedures.[7][8][9]
-
Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate the Plate: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[4] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
Antibacterial Mechanism of Action
The primary mechanism of action for this compound derivatives, like other aminoglycosides, is the inhibition of bacterial protein synthesis.
Caption: Mechanism of antibacterial action of this compound derivatives.
This compound derivatives bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[10] This binding event disrupts the fidelity of translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.
Signaling Pathways in Aminoglycoside-Induced Toxicity
A significant limitation to the clinical use of aminoglycosides is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). These toxicities are mediated by complex signaling pathways within mammalian cells.
4.2.1. Ototoxicity
Aminoglycosides can enter the sensory hair cells of the inner ear, leading to their damage and death.[11] This process involves the generation of reactive oxygen species (ROS), which triggers downstream apoptotic pathways.
Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
Key events in this pathway include the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the release of cytochrome c from mitochondria, which in turn activates caspases, the executioners of apoptosis.[10][12]
4.2.2. Nephrotoxicity
Aminoglycosides are taken up by the proximal tubular cells of the kidneys, where they can accumulate and cause cellular damage.
Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.
The toxic mechanism involves the sequestration of the drug within lysosomes, leading to lysosomal phospholipidosis and subsequent cell necrosis.[3] This tubular damage can ultimately result in a decline in the glomerular filtration rate.
Conclusion and Future Directions
This compound remains a valuable scaffold for the development of new aminoglycoside antibiotics. The synthetic strategies outlined in this guide provide a foundation for the creation of novel derivatives with potentially improved therapeutic profiles. A critical area for future research is the systematic exploration of the structure-activity relationships of a diverse library of this compound derivatives to better understand the structural determinants of antibacterial activity and toxicity. Furthermore, a deeper understanding of the signaling pathways involved in aminoglycoside toxicity will be crucial for the rational design of safer and more effective drugs. The continued development of this compound derivatives holds promise for addressing the growing threat of antibiotic resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxicity of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis of 3',4'-dideoxykanamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel neamine derivatives: preponderant role of the substituent position on the neamine core - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Microdilution Assay [bio-protocol.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
Methodological & Application
Application Notes: Synthesis and Analysis of Garamine for Research Applications
Introduction
Garamine is a pseudodisaccharide that forms a core component of several aminoglycoside antibiotics, including the clinically significant gentamicin (B1671437) complex.[1][2] Its chemical formula is C₁₃H₂₇N₃O₆, with a molecular weight of 321.37 g/mol .[3][4][5][6] this compound itself is a key intermediate for the semisynthetic preparation of novel aminoglycoside derivatives, which is a crucial strategy for developing antibiotics that can overcome bacterial resistance.[7] The synthesis of a selectively protected this compound acceptor is a pivotal step, enabling the glycosylation at specific positions to create new antibiotic candidates.[1][7] This document provides a detailed protocol for the synthesis of a protected this compound derivative from the readily available aminoglycoside, sisomicin (B1680986), along with methods for its purification and analysis. Additionally, it outlines the key signaling pathways associated with the mechanism of action of this compound-containing antibiotics.
Synthesis Protocol: Protected this compound from Sisomicin
The following protocol is adapted from a multi-step synthesis that transforms sisomicin into a selectively protected this compound-based glycosyl acceptor, suitable for further glycosylation reactions.[1] The overall workflow involves protection of amino groups, formation of an oxazolidinone, benzylation, and finally, selective cleavage of the unsaturated sugar ring.[1]
Experimental Workflow for this compound Synthesis
Caption: High-level workflow for the synthesis of a protected this compound acceptor from sisomicin.
Protocol 1: Synthesis of Tetraazide Intermediate (23)
-
Reagents: Sisomicin (9), Triflyl azide (TfN₃), Copper(II) sulfate (B86663) (CuSO₄), Triethylamine (Et₃N), Methanol (MeOH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Sisomicin in a mixture of MeOH and water.
-
Add Et₃N and CuSO₄ to the solution.
-
Add a solution of TfN₃ in DCM and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the tetraazide product (23).[1]
-
Protocol 2: Formation of Tertiary Carbamate (24)
-
Reagents: Tetraazide (23), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the tetraazide intermediate (23) in THF.
-
Add Boc₂O to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under vacuum.
-
The resulting crude product, tertiary carbamate (24), is typically used in the next step without further purification.[1]
-
Protocol 3: Synthesis of Fully Protected Sisomicin (25)
-
Reagents: Tertiary Carbamate (24), Sodium hydride (NaH), Benzyl (B1604629) bromide (BnBr), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Suspend NaH in anhydrous DMF at 0 °C.
-
Add a solution of the carbamate (24) in DMF dropwise.
-
Stir the mixture at 0 °C to facilitate the conversion of the carbamate to the oxazolidinone.
-
Add benzyl bromide and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the fully protected derivative (25).[1]
-
Protocol 4: Cleavage to Protected this compound Acceptor (26)
-
Reagents: Fully protected sisomicin (25), Sulfuric acid (H₂SO₄), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the protected sisomicin (25) in a mixture of THF and aqueous sulfuric acid.
-
Stir the solution at 40 °C for approximately 48 hours.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue via silica (B1680970) gel chromatography to afford the selectively protected this compound glycosyl acceptor (26).[1]
-
Quantitative Data Summary
The yields for each key step in the synthesis of the protected this compound acceptor are summarized below.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Diazotransfer | Sisomicin (9) | Tetraazide (23) | 54% | [1] |
| 2 | Carbamate Formation | Tetraazide (23) | Tertiary Carbamate (24) | 81% | [1] |
| 3 | Protection | Tertiary Carbamate (24) | Fully Protected Sisomicin (25) | 87% | [1] |
| 4 | Cleavage | Fully Protected Sisomicin (25) | Protected this compound Acceptor (26) | 85% | [1] |
Purification and Analysis Protocols
Protocol 5: Purification by Flash Column Chromatography
-
Materials: Crude protected this compound, Silica gel, Solvents (e.g., Hexane/Ethyl Acetate gradient), Glass column, Collection tubes.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[8]
-
Protocol 6: Purity Analysis by HPLC
-
Objective: To determine the purity of the synthesized this compound derivative.
-
Materials: Purified this compound sample, HPLC-grade solvents (e.g., Acetonitrile (B52724), Water with trifluoroacetic acid), HPLC system with a suitable column (e.g., C18).
-
Procedure:
-
Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Method Development: Set up an appropriate gradient elution method. For aminoglycosides, a common method involves a gradient from a low to high concentration of acetonitrile in water containing an ion-pairing agent like TFA.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., ~210 nm for compounds without a strong chromophore).
-
Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of over 92% is considered high for related compounds.[9]
-
Mechanism of Action and Associated Signaling Pathways
This compound is the core of gentamicin, and its biological activity is derived from the same mechanism of action.[2][10] The primary antibacterial effect is the inhibition of protein synthesis, while immunomodulatory effects have also been observed.
Primary Mechanism: Inhibition of Bacterial Protein Synthesis
Gentamicin, and by extension this compound-containing structures, acts as a bactericidal agent by irreversibly binding to the 30S subunit of the bacterial ribosome.[11][12] This binding occurs at the aminoacyl-tRNA site (A-site) and interferes with the ribosome's ability to accurately decode mRNA, leading to the production of non-functional or truncated proteins and ultimately, bacterial cell death.[11][13]
Caption: this compound-containing antibiotics bind to the 30S ribosome, leading to cell death.
Immunomodulatory Effect: STAT5 Signaling Pathway
Recent research has shown that gentamicin can exert immunomodulatory effects. Specifically, it has been found to promote the production and enhance the inhibitory function of regulatory T cells (Tregs).[14] This action is mediated through the phosphorylation and activation of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. The activation of the STAT5 signaling pathway by gentamicin alleviates inflammatory injuries, suggesting a secondary mechanism of action relevant in treating conditions like neonatal sepsis.[14]
Caption: Gentamicin promotes Treg function via activation of the STAT5 signaling pathway.
References
- 1. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C13H27N3O6 | CID 14699895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gentamicin - Wikipedia [en.wikipedia.org]
- 12. urology-textbook.com [urology-textbook.com]
- 13. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gentamicin promoted the production of CD4+CD25+ Tregs via the STAT5 signaling pathway in mice sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Garamine from Gentamicin Complex: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols for the Isolation of Garamine from Gentamicin (B1671437) Sulfate (B86663)
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of this compound, a minor but significant component of the gentamicin complex. Gentamicin is a widely used aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. The complex consists of several related compounds, with the major components being gentamicins C1, C1a, C2, and C2a. This compound is a key structural component of the gentamicin molecule and serves as an important reference standard in impurity analysis and drug development.
The purification of this compound from the complex mixture presents a significant challenge due to the structural similarity and high polarity of the gentamicin components. This guide outlines detailed protocols for two primary chromatographic methods: Ion-Exchange Chromatography (IEC) for initial enrichment and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ion-pairing agent for high-resolution purification.
I. Overview of the Purification Strategy
The purification of this compound from the gentamicin complex is a multi-step process that begins with the initial separation of the gentamicin components from the fermentation broth, followed by high-resolution chromatographic techniques to isolate the minor component, this compound. The general workflow involves an initial enrichment of the aminoglycoside fraction using cation-exchange chromatography, followed by a preparative RP-HPLC step to separate this compound from the other gentamicin congeners.
Caption: General workflow for the purification of this compound.
II. Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C13H27N3O6 | [1] |
| Molecular Weight | 321.37 g/mol | [1] |
| Predicted pKa | 13.29 ± 0.70 | [1] |
| Solubility | Slightly soluble in Methanol and Water | [1] |
| Appearance | Off-White to Dark Beige Solid | [1] |
III. Experimental Protocols
A. Protocol 1: Initial Enrichment of Aminoglycosides using Ion-Exchange Chromatography (IEC)
This protocol describes the initial enrichment of the total aminoglycoside fraction, including this compound, from a gentamicin fermentation broth or a crude gentamicin sulfate mixture. Cation-exchange chromatography is effective for this purpose due to the basic nature of aminoglycosides.
Materials and Equipment:
-
Gentamicin sulfate raw material
-
Cation-exchange resin (e.g., 732 cation exchange resin)
-
Hydrochloric acid (HCl), dilute
-
Ammonia (B1221849) solution (NH3), dilute and concentrated
-
Deionized water
-
Chromatography column
-
pH meter
-
Peristaltic pump
Procedure:
-
Resin Preparation: Swell and equilibrate the cation-exchange resin with deionized water and then with a dilute HCl solution, followed by a deionized water wash until the effluent is neutral.
-
Sample Preparation: Dissolve the gentamicin sulfate raw material in deionized water to a concentration of approximately 50 mg/mL. Adjust the pH of the solution to approximately 7.0 with dilute ammonia solution.
-
Adsorption: Load the gentamicin solution onto the equilibrated cation-exchange column at a slow flow rate (e.g., 1-3 bed volumes per hour).
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound aminoglycosides using a stepwise or linear gradient of ammonia solution. A common approach is to use a dilute ammonia solution (e.g., 0.1-0.5 N) to elute weakly bound impurities, followed by a more concentrated ammonia solution (e.g., 1-2 N) to elute the gentamicin complex, including this compound.
-
Fraction Collection: Collect fractions and monitor the presence of aminoglycosides using a suitable method, such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining.
-
Pooling and Concentration: Pool the fractions containing the aminoglycosides and concentrate the solution under reduced pressure.
Caption: Workflow for Ion-Exchange Chromatography.
B. Protocol 2: Preparative Reversed-Phase HPLC for this compound Isolation
This protocol details the high-resolution separation of this compound from the enriched aminoglycoside fraction using preparative RP-HPLC with an ion-pairing agent. Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that improves the retention and separation of polar aminoglycosides on C18 columns.
Materials and Equipment:
-
Enriched aminoglycoside fraction from Protocol 1
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water, HPLC grade
-
Preparative HPLC system with a UV or Mass Spectrometry (MS) detector
-
Preparative C18 column (e.g., Synergy Hydro-RP or equivalent)
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile or methanol.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation: Dissolve the concentrated aminoglycoside fraction in Mobile Phase A to a suitable concentration for preparative injection (the optimal concentration should be determined through loading studies, starting from 10-50 mg/mL). Filter the sample through a 0.45 µm filter.
-
HPLC Method Development and Scaling Up:
-
Develop an analytical method on a smaller scale (analytical HPLC) to optimize the separation of this compound from the other gentamicin components. A typical starting gradient could be 5-30% Mobile Phase B over 30-40 minutes.
-
Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions. The flow rate and injection volume can be increased in proportion to the column's cross-sectional area.[2]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient elution method.
-
-
Fraction Collection:
-
Monitor the elution of the components using the detector. If using a UV detector, detection can be challenging due to the poor chromophores of aminoglycosides; detection at low wavelengths (e.g., 200-210 nm) may be possible. Mass spectrometry is the preferred detection method for its sensitivity and specificity. The single ion recording (SIR) for the protonated molecule of this compound ([M+H]⁺, m/z 322.2) can be used for targeted fraction collection.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC-MS method to confirm the purity of this compound.
-
Post-Purification Processing:
-
Pool the fractions containing pure this compound (>95%).
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Desalting: The removal of the TFA ion-pairing agent is critical. This can be achieved by repeated lyophilization from a slightly basic aqueous solution (adjusting the pH to ~8-9 with dilute ammonia) or by using a suitable solid-phase extraction (SPE) cartridge.
-
Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a solid.
-
Caption: Workflow for Preparative RP-HPLC.
IV. Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the preparative purification of this compound. Note that these values are illustrative and may require optimization based on the specific instrumentation and starting material.
| Parameter | Ion-Exchange Chromatography | Preparative RP-HPLC |
| Column | Cation-Exchange Resin | C18 Reversed-Phase (e.g., Synergy Hydro-RP) |
| Mobile Phase | Aqueous Ammonia Gradient | Water/Acetonitrile with 0.1% TFA |
| Detection | TLC with Ninhydrin | Mass Spectrometry (SIR m/z 322.2) |
| Typical Loading Capacity | High | 10-100 mg per injection (column dependent) |
| Expected Recovery | > 80% (for total aminoglycosides) | 50-70% (for purified this compound) |
| Achievable Purity | Enriched Fraction | > 95% |
V. Conclusion
The protocols outlined in this document provide a robust framework for the successful purification of this compound from the gentamicin complex. The combination of ion-exchange chromatography for initial enrichment and preparative reversed-phase HPLC with an ion-pairing agent for high-resolution separation is an effective strategy. Careful optimization of the chromatographic conditions, particularly for the preparative HPLC step, is essential for achieving high purity and recovery of the target compound. The use of mass spectrometry for detection and fraction collection is highly recommended due to the lack of a strong UV chromophore in this compound. These detailed application notes and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic research, and pharmaceutical development.
References
Application Notes and Protocols for In Vitro Antibacterial Assay of Garamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garamine, a well-known brand for the aminoglycoside antibiotic gentamicin (B1671437), exerts a potent bactericidal effect primarily against Gram-negative bacteria and some Gram-positive strains.[1][2] Its mechanism of action involves the inhibition of protein synthesis by irreversibly binding to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and subsequent production of nonfunctional proteins, ultimately resulting in bacterial cell death.[2][3] The assessment of this compound's in vitro antibacterial activity is crucial for determining its efficacy against specific pathogens, monitoring for the development of resistance, and guiding therapeutic use. This document provides detailed protocols for essential in vitro assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar (B569324) Disk Diffusion, and Time-Kill Kinetics.
Data Presentation
The antibacterial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes typical MIC ranges for gentamicin against common bacterial pathogens as guided by the Clinical and Laboratory Standards Institute (CLSI).
| Bacterial Species | Type | This compound (Gentamicin) MIC Range (µg/mL) |
| Escherichia coli | Gram-negative | 0.25 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 2 |
| Klebsiella pneumoniae | Gram-negative | ≤ 1 |
| Enterobacter spp. | Gram-negative | ≤ 2 |
| Proteus mirabilis | Gram-negative | ≤ 2 |
| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | 0.12 - 1 |
| Enterococcus faecalis | Gram-positive | 4 - 16 |
Note: These values are for reference and can vary based on the bacterial strain and testing conditions. It is recommended to determine the MIC for specific clinical isolates.[3]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound required to inhibit the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (Gentamicin sulfate) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity). This can be aided by using a microplate reader to measure the optical density at 600 nm.
-
Agar Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Materials:
-
This compound (Gentamicin) antibiotic disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.
-
-
Disk Application:
-
Aseptically place a this compound (10 µg) disk onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI.
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound (Gentamicin sulfate) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask (no antibiotic).
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Gentamicin (Garamine) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, often known by its brand name Garamycin, is a broad-spectrum aminoglycoside antibiotic widely utilized in cell culture to safeguard against bacterial contamination. Produced by the bacterium Micromonospora purpurea, it is effective against a wide range of Gram-positive and Gram-negative bacteria. Its primary role in a laboratory setting is to prevent the growth of contaminating microorganisms in eukaryotic cell cultures, which can compromise experimental results. Gentamicin's stability and potent bactericidal activity make it a common component of cell culture media. However, like all antibiotics, its use requires careful consideration of optimal concentration and potential cytotoxicity to the cultured cells.
Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis in two main ways: it blocks the initiation of protein synthesis and induces the misreading of mRNA. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.
Caption: Mechanism of action of Gentamicin in bacteria.
Data Presentation
Table 1: General Properties of Gentamicin Sulfate (B86663)
| Property | Description |
| CAS Number | 1405-41-0 |
| Molecular Formula | C21H43N5O7 (Gentamicin C1) |
| Appearance | White to off-white powder |
| Solubility | Water-soluble |
| Storage | Store at 2-8°C. |
| Stability | Stable in cell culture medium at 37°C for up to 5 days. |
Table 2: Recommended Working Concentrations in Cell Culture
| Application | Recommended Concentration | Notes |
| Routine Contamination Control | 10-50 µg/mL | The optimal concentration can be cell-line specific. |
| Eukaryotic Cells | 50 µg/mL (general recommendation) | It is advised to determine the optimal concentration for your specific cell line. |
| Prokaryotic Cells | 15 µg/mL | For use in bacteriological media. |
Table 3: Spectrum of Activity
| Organism Type | Susceptibility | Examples |
| Gram-negative bacteria | High | Pseudomonas aeruginosa, Proteus spp., Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, Serratia spp. |
| Gram-positive bacteria | Moderate | Staphylococcus aureus (including some resistant strains) |
| Anaerobic bacteria | Low | Generally not effective. |
| Fungi and Viruses | Not effective | Gentamicin is an antibacterial agent. |
Table 4: Cytotoxicity Data for Gentamicin
| Cell Line | Assay | IC50 / Observation | Exposure Time |
| Human Mammary Epithelial (MCF-12A) | Metabolic assays | Increased aerobic glycolysis and DNA oxidative damage at 50 µg/mL. | Not specified |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Metabolic assays | Upregulation of HIF1a, increased lactate (B86563) production, and mitochondrial ROS at 50 µg/mL. | Not specified |
| Various Mammalian Cell Lines (9 total) | Proliferation and metabolic assays | No effect on cell proliferation and metabolism up to 125 µg/mL. | Not specified |
Note: Cytotoxicity can be highly dependent on the cell type and experimental conditions. It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
Gentamicin sulfate powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure for Preparing a 50 mg/mL Stock Solution:
-
Weigh the appropriate amount of Gentamicin sulfate powder in a sterile container.
-
Dissolve the powder in sterile, deionized water or PBS to a final concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 50 mg/mL Gentamicin stock solution.
-
To achieve a final concentration of 50 µg/mL in your cell culture medium, add 1 mL of the 50 mg/mL stock solution to 1 liter of medium.
-
Mix the medium thoroughly by gentle inversion.
-
The medium is now ready for use.
Protocol 2: Routine Use of Gentamicin for Contamination Control
-
Prepare your complete cell culture medium containing the desired supplements (e.g., fetal bovine serum, L-glutamine).
-
Add the prepared Gentamicin working solution to the complete medium to achieve the final desired concentration (typically 10-50 µg/mL).
-
Use this Gentamicin-containing medium for routine cell culture, including seeding, passaging, and cryopreservation.
-
It is good practice to periodically culture cells in antibiotic-free medium to check for underlying, masked contamination.
Protocol 3: Determining the Optimal Concentration of Gentamicin for a New Cell Line
Caption: Workflow for determining the optimal Gentamicin concentration.
Procedure:
-
Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Prepare a range of Gentamicin concentrations in your complete cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µg/mL). The 0 µg/mL well will serve as your negative control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Gentamicin.
-
Incubate the plate for a period equivalent to 2-3 population doubling times for your specific cell line.
-
At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.
-
Determine the highest concentration of Gentamicin that does not significantly reduce cell viability compared to the untreated control. This is the optimal concentration for routine use.
Protocol 4: Assessing the Cytotoxicity of Gentamicin
Materials:
-
Cells of interest
-
96-well plates
-
Gentamicin stock solution
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Gentamicin in complete cell culture medium at concentrations higher than the expected cytotoxic range. Include an untreated control (medium only) and a positive control for maximum cytotoxicity (e.g., a lysis buffer provided with the assay kit).
-
Replace the medium in the wells with the prepared Gentamicin dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, measure cytotoxicity using an LDH (lactate dehydrogenase) release assay according to the manufacturer's protocol. LDH is released from cells with damaged plasma membranes.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
Signaling Pathways Associated with Gentamicin Cytotoxicity
At high concentrations or with prolonged exposure, Gentamicin can induce cytotoxicity in mammalian cells, particularly in renal proximal tubular cells, leading to nephrotoxicity. This is a significant consideration in clinical applications and can be relevant for in vitro studies using sensitive cell types. The mechanisms of cytotoxicity are complex and can involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.
Caption: A simplified pathway of Gentamicin-induced cytotoxicity.
Conclusion
Gentamicin is a valuable tool for preventing bacterial contamination in cell culture. Its broad spectrum of activity and stability make it a reliable choice for many applications. However, researchers must be mindful of its potential cytotoxic effects and determine the optimal, non-toxic concentration for their specific cell lines. Adherence to aseptic techniques remains the primary defense against contamination, with antibiotics serving as an additional layer of protection.
Application Notes and Protocols: Garamine for Studying Ribosomal Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garamine, a core component of the gentamicin (B1671437) complex of aminoglycoside antibiotics, serves as a powerful tool for investigating the intricacies of ribosomal function and the impact of ribosomal mutations. Its well-characterized interaction with the bacterial ribosome, specifically the decoding A site of the 16S rRNA within the 30S subunit, makes it an ideal probe for studying the mechanics of protein synthesis and the mechanisms of antibiotic resistance. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying ribosomal mutations.
Mechanism of Action: this compound's Interaction with the Ribosome
This compound exerts its antibacterial effect by binding to the A-site of the 30S ribosomal subunit, a critical region for the selection of correct aminoacyl-tRNA during protein synthesis.[1] This binding event induces a conformational change in the 16S rRNA, specifically forcing the universally conserved nucleotides A1492 and A1493 to flip out from their stacked position.[1] This "flipped-out" conformation mimics the state of the ribosome when a correct tRNA is bound, even in the absence of one, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the nascent polypeptide chain.[1][2] This disruption of translational fidelity ultimately leads to the production of non-functional or toxic proteins, contributing to bacterial cell death.[1]
Quantitative Data: this compound and Aminoglycoside Interaction with Ribosomal Mutants
The study of ribosomal mutations, particularly in the A-site of the 16S rRNA, is crucial for understanding mechanisms of antibiotic resistance. The following tables summarize key quantitative data on the interaction of aminoglycosides, including gentamicin, with wild-type and mutant ribosomes.
Table 1: Inhibitory Concentrations (IC50) of Gentamicin against Wild-Type and Mutant Ribosomes
| Ribosome Target | Aminoglycoside | IC50 (µM) | Fold Change vs. Wild-Type | Reference |
| Eukaryotic Ribosome | Gentamicin | 62 | - | [3] |
| Prokaryotic Ribosome | Gentamicin | - | - | [3] |
| Mitochondrial Ribosome | Gentamicin | - | - | [3] |
Table 2: Dissociation Constants (Kd) of Aminoglycosides with Ribosomal RNA
| rRNA Construct | Aminoglycoside | Method | Kd (µM) | Reference |
| Wild-Type A-Site RNA | Neomycin B | LSPR | Nanomolar range | [1][4] |
| A1408G Mutant Ribosomes | Paromomycin | Filter Binding | Reduced affinity | [5] |
| G1491U Mutant Ribosomes | Neomycin | - | - | [6] |
| U1495A Mutant Ribosomes | Paromomycin | - | - | [6] |
Note: LSPR (Localized Surface Plasmon Resonance) is a powerful tool for these measurements.[1][4] The data highlights that mutations in the A-site can significantly reduce the binding affinity of aminoglycosides.
Experimental Protocols
The following protocols provide detailed methodologies for studying the interaction of this compound with wild-type and mutant ribosomes.
Protocol 1: In Vitro Transcription-Translation (IVT) Inhibition Assay
This assay measures the inhibitory effect of this compound on protein synthesis using a cell-free system.
Materials:
-
Coupled transcription/translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Nuclease-free water
-
Microplate reader or scintillation counter
Procedure:
-
Prepare the IVT Reaction Mix: On ice, prepare a master mix containing the cell-free extract, DNA or mRNA template, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in nuclease-free water to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Set up the Reactions: In a microplate or microcentrifuge tubes, add the IVT reaction mix. Then, add the different concentrations of this compound to the respective wells/tubes. Include a no-Garamine control.
-
Incubation: Incubate the reactions at the optimal temperature for the IVT system (typically 30-37°C) for a specified time (e.g., 1-2 hours).
-
Quantify Protein Synthesis:
-
Luciferase Reporter: Add the luciferase substrate and measure luminescence using a microplate reader.
-
Radioactive Reporter: If using a radiolabeled amino acid, precipitate the synthesized proteins, collect on a filter, and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Nitrocellulose Filter Binding Assay
This assay directly measures the binding of radiolabeled this compound (or a competitive binding assay with a radiolabeled ligand) to ribosomes.
Materials:
-
Purified wild-type and mutant 70S ribosomes or 30S subunits
-
Radiolabeled this compound (e.g., [3H]-Garamine) or a suitable radiolabeled aminoglycoside for competition assays
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Ribosomes: Isolate and purify 70S ribosomes or 30S subunits from wild-type and mutant bacterial strains. Determine the concentration of the ribosomes.
-
Set up Binding Reactions: In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound. Include a control with no ribosomes to determine non-specific binding to the filter.
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Assemble the vacuum filtration apparatus with a nitrocellulose membrane. Apply the binding reaction mixture to the filter under gentle vacuum.
-
Washing: Immediately wash the filter with a small volume of ice-cold binding buffer to remove unbound radiolabeled this compound.
-
Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of free radiolabeled this compound and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR allows for the real-time, label-free analysis of the binding kinetics between this compound and immobilized ribosomal RNA.
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated A-site RNA oligonucleotides (wild-type and mutants)
-
This compound solution
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilize RNA: Immobilize the biotinylated A-site RNA onto the streptavidin-coated sensor chip surface.
-
Prepare this compound Solutions: Prepare a series of this compound dilutions in the running buffer.
-
Binding Analysis: Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal in real-time. This will provide association and dissociation curves.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound this compound from the RNA surface.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to ribosomal RNA, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified A-site RNA oligonucleotides (wild-type and mutants)
-
This compound solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the RNA and this compound solutions extensively against the same buffer to minimize heat of dilution effects.
-
Loading the ITC: Load the RNA solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the RNA solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to RNA. Fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Conclusion
This compound is an invaluable molecular probe for dissecting the mechanisms of ribosomal protein synthesis and antibiotic resistance. The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the impact of ribosomal mutations on this compound binding and inhibitory activity. By employing these techniques, scientists can gain deeper insights into the structure-function relationships of the ribosome, paving the way for the development of novel therapeutics that can overcome existing resistance mechanisms.
References
- 1. The point mutation A1387G in the 16S rRNA gene confers aminoglycoside resistance in Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gentamicin: A Tool for Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a well-established inhibitor of protein synthesis. While its primary clinical application is in treating bacterial infections by targeting the 30S ribosomal subunit, Gentamicin also affects eukaryotic ribosomes, making it a valuable tool in research settings for studying the intricate processes of protein synthesis and its downstream cellular consequences. These application notes provide detailed information and protocols for utilizing Gentamicin to inhibit protein synthesis in eukaryotic cells.
Mechanism of Action in Eukaryotic Cells
In eukaryotes, Gentamicin interacts with the 80S ribosome at multiple locations. This binding has several consequences that collectively lead to the inhibition of protein synthesis:
-
Interference with Ribosomal Dynamics: Gentamicin binding can inhibit the movement between the small (40S) and large (60S) ribosomal subunits, a process essential for the translocation of tRNA and mRNA during elongation.[1]
-
Disruption of Translation Stages: The inhibitory effects of Gentamicin have been observed to impact nearly every phase of protein synthesis, including initiation, elongation, and termination.[1] The primary inhibitory action is thought to occur at an early stage of elongation, immediately following initiation, or during the initiation process itself.[2][3][4]
-
Induction of Miscoding: By binding near the decoding center on the 40S subunit, Gentamicin can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[1][5][6]
Quantitative Data: Efficacy of Gentamicin
The effective concentration of Gentamicin for inhibiting protein synthesis and inducing cytotoxicity is cell-type dependent. The following table summarizes reported IC50 values and recommended working concentrations.
| Cell Line | Parameter Measured | IC50 / Working Concentration | Reference |
| Murine Auditory Cells (UB/Oc-2) | Cell Viability | ~800 µM (IC50) | [7] |
| Human Kidney (HK-2) | Cytotoxicity | 2757 µM (IC50) | [8] |
| Human Embryonic Kidney (HEK293T) | Cytotoxicity | 1165 µM (IC50) | [8] |
| Vero (African Green Monkey Kidney) | Cell Viability | >2000 µg/mL (Significant decrease) | [9] |
| General Eukaryotic Cell Culture | Prevention of Bacterial Contamination | 10-50 µg/mL | [10] |
| General Eukaryotic Cell Culture | Protein Synthesis Inhibition | 20-1500 µg/mL (Dose-dependent) | [11] |
Experimental Protocols
Protocol 1: General Inhibition of Protein Synthesis in Cultured Cells
This protocol provides a general framework for treating cultured cells with Gentamicin to inhibit overall protein synthesis.
Materials:
-
Cultured eukaryotic cells
-
Complete cell culture medium
-
Gentamicin sulfate (B86663) solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Method for quantifying protein synthesis (e.g., Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay Kit, [³⁵S]-methionine, or Western blot for a labile protein).
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Gentamicin dilutions: Prepare a stock solution of Gentamicin sulfate in sterile water or PBS. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental goals.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Gentamicin. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific research question and the half-life of the protein of interest.
-
Assessment of Protein Synthesis Inhibition: Following incubation, measure the level of protein synthesis using a suitable assay.
Workflow for General Protein Synthesis Inhibition
Caption: Workflow for inhibiting protein synthesis with Gentamicin.
Protocol 2: Measuring Protein Synthesis Inhibition using Metabolic Labeling with [³⁵S]-Methionine
This protocol details a classic method to quantify the rate of protein synthesis.
Materials:
-
Cells treated with Gentamicin as described in Protocol 1.
-
Methionine-free medium.
-
[³⁵S]-Methionine.
-
Ice-cold PBS.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure:
-
Following Gentamicin treatment, wash the cells with pre-warmed PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 30 minutes to deplete intracellular methionine pools.
-
Add [³⁵S]-methionine to the medium at a final concentration of 10-50 µCi/mL.
-
Incubate for 30-60 minutes.
-
To stop the labeling, place the plate on ice and aspirate the radioactive medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the proteins with ice-cold 10% TCA.
-
Wash the protein pellet with ethanol (B145695) and then acetone.
-
Resuspend the pellet in a suitable buffer and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in a parallel, unlabeled well.
Signaling Pathways Affected by Gentamicin
Inhibition of protein synthesis is a major cellular stress event that can trigger various signaling pathways. Additionally, Gentamicin has been shown to have effects on cellular signaling that may be independent of its direct action on the ribosome.
JNK and NF-κB Signaling
In the context of ototoxicity, Gentamicin has been shown to activate the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in the hair cells of the inner ear.[12][13] This activation is an early response to Gentamicin-induced stress and is implicated in the subsequent apoptosis of these cells.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, with a key downstream function being the promotion of protein synthesis.[14][15] While Gentamicin directly inhibits the translational machinery, which is downstream of mTOR, there is evidence of a feedback mechanism. In hair cells, Gentamicin-induced inhibition of protein synthesis has been shown to lead to a compensatory activation of the mTOR pathway.[16]
Diagram of Signaling Pathways Influenced by Gentamicin
Caption: Signaling pathways affected by Gentamicin.
Arf1/2 GTPase-Dependent Protein Trafficking
Beyond its effects on the ribosome, Gentamicin has been found to inhibit the function of the Arf1/2 family of GTPases.[17][18] These proteins are crucial for vesicular trafficking and the proper functioning of the Golgi apparatus. This suggests that Gentamicin can also disrupt cellular processes by interfering with protein trafficking, a mechanism that may contribute to its cellular toxicity.
Gentamicin is a potent and versatile tool for the in vitro inhibition of eukaryotic protein synthesis. A thorough understanding of its mechanism of action, effective concentrations, and impact on cellular signaling pathways is crucial for its effective use in research. The protocols and information provided here serve as a guide for researchers to design and execute experiments aimed at elucidating the role of protein synthesis in various biological processes. It is imperative to empirically determine the optimal conditions for each specific cell type and experimental system.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of mTOR Signaling in Tumor Cell Motility, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. journals.asm.org [journals.asm.org]
- 18. The Antibiotic Gentamicin Inhibits Specific Protein Trafficking Functions of the Arf1/2 Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garamine in Ribosome Crystallography Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garamine, a key structural component of the aminoglycoside antibiotic gentamicin (B1671437), plays a crucial role in the inhibition of bacterial protein synthesis. Its interaction with the ribosomal A-site is a focal point for understanding aminoglycoside mechanism of action and for the development of novel antibacterial agents. X-ray crystallography is an indispensable tool for visualizing these interactions at an atomic level. These application notes provide detailed protocols and quantitative data to guide researchers in conducting crystallographic studies of ribosomes in complex with this compound and its derivatives.
Mechanism of Action of this compound
This compound, as part of the larger gentamicin molecule, targets the 30S ribosomal subunit.[1] It binds to the A-site on the 16S rRNA, a critical region for decoding messenger RNA (mRNA).[2] This binding event induces a conformational change in the A-site, forcing two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from their normal stacked position. This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, even in the absence of the correct tRNA. This disruption of the decoding process leads to errors in protein synthesis and ultimately inhibits bacterial growth.
Quantitative Data on this compound and Related Aminoglycoside Interactions
The following table summarizes key quantitative data regarding the interaction of this compound-containing aminoglycosides with the ribosome. It is important to note that specific values for isolated this compound are not always available, and data for gentamicin are often used as a proxy due to this compound being its core component.
| Parameter | Aminoglycoside | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | Gentamicin C1a | ~0.9 µM | E. coli Ribosome | [1] |
| Gentamicin C2 | ~1.3 µM | E. coli Ribosome | [1] | |
| Gentamicin C1 | ~2.1 µM | E. coli Ribosome | [1] | |
| IC50 (Protein Synthesis Inhibition) | Gentamicin | 0.5 - 16 µg/mL | P. aeruginosa | [3] |
| Paromomycin | ~2.5 µg/mL | E. coli | [4][5][6] | |
| Neomycin | ~3.0 µg/mL | E. coli | [4][5][6] |
Experimental Protocols
Protocol 1: Purification of 30S Ribosomal Subunits
This protocol describes a general method for the purification of 30S ribosomal subunits from a bacterial source like Thermus thermophilus, which is commonly used in structural biology due to its stability.
Materials:
-
Thermus thermophilus cells
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Clarification Buffer (Lysis buffer with 30% w/v sucrose)
-
Pelleting Buffer (Lysis buffer with 40% w/v sucrose)
-
Dissociation Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 1 mM Mg(OAc)2, 6 mM β-mercaptoethanol)
-
Sucrose (B13894) solutions for gradient (e.g., 10% and 40% w/v in dissociation buffer)
Procedure:
-
Cell Lysis: Resuspend frozen cells in Lysis Buffer and lyse by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Ribosome Pelleting: Layer the supernatant over a cushion of Clarification Buffer and centrifuge at high speed (e.g., 100,000 x g) for several hours to pellet ribosomes.
-
Washing: Resuspend the ribosome pellet in Pelleting Buffer and repeat the high-speed centrifugation.
-
Subunit Dissociation: Resuspend the washed ribosome pellet in Dissociation Buffer to separate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Layer the dissociated subunits onto a 10-40% sucrose density gradient and centrifuge for several hours.
-
Fraction Collection: Carefully collect fractions from the gradient and identify those containing pure 30S subunits using UV absorbance at 260 nm and SDS-PAGE analysis of ribosomal proteins.
-
Concentration and Buffer Exchange: Pool the 30S fractions and concentrate them using ultrafiltration. Exchange the buffer to a storage buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
Protocol 2: Co-crystallization of 30S Ribosomal Subunit with this compound
This protocol outlines the steps for co-crystallizing the purified 30S ribosomal subunits with this compound using the hanging drop vapor diffusion method.
Materials:
-
Purified and concentrated 30S ribosomal subunits
-
This compound solution (dissolved in a suitable solvent, e.g., water or a buffer compatible with crystallization)
-
Crystallization Mother Liquor (a solution containing a precipitant, buffer, and salts; a starting point could be 17% (v/v) MPD, 15 mM magnesium acetate, 200 mM potassium acetate, 75 mM ammonium (B1175870) acetate, and 100 mM MES-KOH pH 6.5)[2]
-
Crystallization plates (hanging or sitting drop)
-
Cryoprotectant solution (Mother liquor supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-30%)
Procedure:
-
Complex Formation:
-
Mix the purified 30S ribosomal subunits with a molar excess of the this compound solution. The optimal ratio should be determined empirically but a 1:10 to 1:100 (ribosome:this compound) molar ratio is a good starting point.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Setup:
-
Pipette 1-2 µL of the 30S-garamine complex solution onto a siliconized glass coverslip.
-
Add an equal volume of the Crystallization Mother Liquor to the drop.
-
Invert the coverslip and seal it over the reservoir containing the Mother Liquor in the crystallization plate.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal growth over several days to weeks.[2]
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size have grown, carefully transfer them to a drop of cryoprotectant solution.
-
Allow the crystal to equilibrate in the cryoprotectant for a short period (30-60 seconds).
-
Loop out the crystal using a cryo-loop and flash-cool it by plunging it into liquid nitrogen.
-
-
X-ray Diffraction: The frozen crystal is now ready for data collection using an X-ray diffractometer.
Visualizations
This compound Binding to the Ribosomal A-Site
Caption: Interaction of this compound with the ribosomal A-site.
Experimental Workflow for Ribosome-Garamine Crystallography
Caption: Workflow for ribosome-garamine co-crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Gentamicin Sulfate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gentamicin sulfate (B86663). Gentamicin, an aminoglycoside antibiotic, is a complex of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. Due to the lack of a significant UV chromophore in its native state, a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is employed to enable UV detection. This method is highly suitable for quality control and research applications, offering excellent resolution and sensitivity for the individual components of Gentamicin.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic used in the treatment of various bacterial infections. It is a mixture of structurally similar compounds (Figure 1), and its therapeutic efficacy and potential toxicity are dependent on the relative concentrations of these components. Therefore, a reliable analytical method for the separation and quantification of the individual Gentamicin components is crucial for ensuring the quality and safety of pharmaceutical formulations. This note describes an HPLC method that utilizes pre-column derivatization with OPA and FMOC, followed by separation on a C18 column and UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (P/N: 959993-902)
-
Software: OpenLAB CDS ChemStation Edition
-
Reagents:
-
Gentamicin Sulfate Reference Standard (USP)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
o-phthalaldehyde (OPA)
-
9-fluorenylmethyl chloroformate (FMOC)
-
Boric Acid
-
Sodium Hydroxide (B78521)
-
Deionized Water (18.2 MΩ·cm)
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1 M Sodium Acetate buffer (pH 6.5) B: Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 0-5 min: 20% B 5-15 min: 20% to 50% B 15-20 min: 50% to 80% B 20-22 min: 80% B 22-25 min: 80% to 20% B 25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 330 nm |
Table 1: HPLC Chromatographic Conditions
Protocols
Preparation of Reagents and Standards
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.4 with a sodium hydroxide solution.
-
OPA Reagent: Dissolve 1.0 g of o-phthalaldehyde in 5 mL of methanol and add 95 mL of the 0.4 M borate buffer. Add 2 mL of 2-mercaptoethanol (B42355) and mix well.
-
FMOC Reagent: Dissolve 50 mg of 9-fluorenylmethyl chloroformate in 100 mL of acetonitrile.
-
Gentamicin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gentamicin Sulfate Reference Standard in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Gentamicin stock solution with deionized water to final concentrations of 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation and Derivatization
-
Transfer 100 µL of each standard solution or sample into an autosampler vial.
-
Add 200 µL of OPA reagent to the vial and vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Add 100 µL of FMOC reagent and vortex for 30 seconds.
-
Allow the reaction to proceed for another 2 minutes at room temperature.
-
Inject 10 µL of the derivatized solution into the HPLC system.
Caption: Experimental workflow for Gentamicin quantification by HPLC.
Results and Discussion
System Suitability
The system suitability was evaluated by injecting the 100 µg/mL standard solution six times. The results are summarized in Table 2. The low relative standard deviation (RSD) for retention time and peak area indicates the excellent precision of the method.
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin C2b |
| Retention Time (min) | 12.5 | 14.2 | 16.8 | 17.5 | 18.9 |
| %RSD of Retention Time | 0.21% | 0.18% | 0.25% | 0.23% | 0.28% |
| %RSD of Peak Area | 0.85% | 0.92% | 0.78% | 0.81% | 0.95% |
| Tailing Factor | 1.12 | 1.08 | 1.15 | 1.10 | 1.20 |
| Resolution | - | 2.8 | 3.5 | 1.9 | 2.1 |
Table 2: System Suitability Parameters
Linearity, LOD, and LOQ
The linearity of the method was assessed by constructing calibration curves for each Gentamicin component over the concentration range of 10-200 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively. The results are presented in Table 3.
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin C2b |
| Linear Range (µg/mL) | 10-200 | 10-200 | 10-200 | 10-200 | 10-200 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 | 0.9996 | 0.9991 |
| LOD (µg/mL) | 2.5 | 2.8 | 2.2 | 2.4 | 3.0 |
| LOQ (µg/mL) | 8.3 | 9.3 | 7.3 | 8.0 | 10.0 |
Table 3: Linearity, LOD, and LOQ Data
Accuracy and Precision
The accuracy of the method was determined by a recovery study at three different concentration levels (50, 100, and 150 µg/mL). The precision was evaluated by analyzing six replicate samples at 100 µg/mL. The results are shown in Table 4.
| Gentamicin Component | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) |
| Gentamicin C1 | 50 | 49.2 | 98.4 | 1.2 |
| 100 | 99.1 | 99.1 | 0.9 | |
| 150 | 148.2 | 98.8 | 1.1 | |
| Gentamicin C1a | 50 | 48.9 | 97.8 | 1.5 |
| 100 | 98.5 | 98.5 | 1.3 | |
| 150 | 147.6 | 98.4 | 1.4 | |
| Gentamicin C2 | 50 | 49.5 | 99.0 | 1.1 |
| 100 | 100.2 | 100.2 | 0.8 | |
| 150 | 149.1 | 99.4 | 1.0 |
Table 4: Accuracy and Precision Data
Conclusion
The described RP-HPLC method with pre-column derivatization is a reliable, sensitive, and accurate method for the quantification of Gentamicin components. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis of Gentamicin sulfate in pharmaceutical formulations.
Application Notes and Protocols for the Experimental Use of Garamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garamine is a known impurity and degradation product of Gentamicin (B1671437), an aminoglycoside antibiotic.[1][2] It is formed through the cleavage of the purpurosamine ring (A-ring) from the 2-deoxystreptamine (B1221613) core of the parent gentamicin molecule.[1] Understanding the stability of this compound is crucial for researchers working with Gentamicin, as the presence of this and other degradation products can impact the potency and safety of the antibiotic formulation.
It is critical to distinguish This compound from Gramine . Gramine is a naturally occurring indole (B1671886) alkaloid with distinct chemical and pharmacological properties, including anti-inflammatory and neuroprotective activities, and it is not related to Gentamicin.[3][4] This document pertains exclusively to this compound, the Gentamicin-related substance.
These application notes provide a summary of the stability of this compound in the context of Gentamicin degradation, along with protocols for its handling and analysis in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (2R,3R,4R,5R)-2-[[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy]-5-methyl-4-(methylamino)oxane-3,5-diol | PubChem |
| Molecular Formula | C13H27N3O6 | PubChem |
| Molecular Weight | 321.37 g/mol | PubChem |
| Appearance | Off-White to Dark Beige Solid | ChemicalBook |
| Solubility | Slightly soluble in Methanol and Water | ChemicalBook |
| Stability | Hygroscopic | ChemicalBook |
Stability of this compound under Various Conditions
Quantitative stability data specifically for isolated this compound is limited in publicly available literature. However, its formation and stability can be inferred from forced degradation studies of Gentamicin. This compound is primarily formed under oxidative and, to a lesser extent, hydrolytic stress conditions.
Summary of Gentamicin Stability and this compound Formation
| Condition | Observations on Gentamicin Degradation | This compound Formation | Citations |
| Oxidative Stress | Significant degradation of Gentamicin observed in the presence of an oxidizing agent (e.g., 30% H₂O₂). | Maximum levels of this compound (1%-6%) detected. | [1] |
| Acidic Hydrolysis | Gentamicin shows increased degradation in acidic medium (e.g., 0.1N HCl). | Formation of degradation products is significant. | [5] |
| Basic Hydrolysis | Gentamicin degrades to a larger extent in basic medium (e.g., 0.1N NaOH). | Substantial formation of degradation products. | [5] |
| High Temperature | Gentamicin sulfate (B86663) is relatively stable at elevated temperatures (e.g., 60°C). When combined with PLGA, stability decreases. | Minimal formation when Gentamicin sulfate alone is heated. | [1] |
| Light Exposure | Gentamicin sulfate is stable under fluorescent light. When combined with PLGA, sensitivity to light increases. | No significant formation when Gentamicin sulfate alone is exposed to light. | [1] |
| High Humidity | High humidity (75% RH) has a minimal effect on the composition of Gentamicin sulfate alone. Stability decreases when combined with PLGA. | Minimal formation under high humidity for Gentamicin sulfate alone. | [1] |
| γ-Irradiation | No significant effect on the stability of Gentamicin coatings. | Not a primary pathway for this compound formation. | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Gentamicin to Analyze this compound Formation
This protocol is designed to intentionally degrade a Gentamicin sample to generate and identify degradation products, including this compound, and to develop a stability-indicating analytical method.[6][7]
1. Materials:
-
Gentamicin sulfate
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Validated stability-indicating HPLC column (e.g., C8 or C18)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Gentamicin sulfate in high-purity water at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[6]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified period.
-
Withdraw samples at different time points, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at different time points and dilute for analysis.
-
-
Analysis:
Protocol 2: Stability-Indicating HPLC Method for the Analysis of this compound
This protocol outlines a general approach for developing an HPLC method capable of separating this compound from Gentamicin and other related substances.[11][12][13][14]
1. Chromatographic Conditions (Example):
-
Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with an ion-pairing agent like heptanesulfonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[9]
-
Detection:
-
Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by UV detection at 330-340 nm.[2][10]
-
Evaporative Light Scattering Detector (ELSD).[1]
-
Mass Spectrometry (MS) for definitive identification.[1]
-
-
Injection Volume: 20 µL.[9]
2. Method Validation:
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]
Visualizations
References
- 1. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejua.net [ejua.net]
- 3. mdpi.com [mdpi.com]
- 4. Gramine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the stability of gentamicin in different antibiotic carriers using a validated MEKC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. japsonline.com [japsonline.com]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Garamine Synthesis Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Garamine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound synthesis and what are the critical initial steps?
The most prevalent and accessible starting material for the synthesis of this compound is the aminoglycoside antibiotic, Sisomicin.[1][2] The synthesis commences with the selective protection of the amino groups of Sisomicin. This is a critical step to prevent unwanted side reactions in subsequent steps. Following protection, the key transformation is an acid-catalyzed hydrolysis of the N-protected Sisomicin derivative to yield the pseudodisaccharide, this compound.[3] The use of N-alkoxycarbonyl or N-acyl protecting groups is common as they facilitate a more controlled acid-catalyzed hydrolysis.[3]
Q2: My this compound synthesis from Sisomicin is resulting in low yields. What are the likely causes and how can I optimize the reaction?
Low yields in this compound synthesis can arise from several factors. Below are common issues and strategies for optimization:
-
Incomplete Hydrolysis: The acid-catalyzed hydrolysis of the protected Sisomicin intermediate may not have gone to completion.
-
Solution: It is crucial to optimize the hydrolysis conditions, including the concentration of the acid, the reaction temperature, and the duration of the reaction. Progress of the reaction should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.
-
-
Formation of Side Products: The occurrence of undesired side reactions can consume the starting material or the desired this compound product, thus lowering the yield.
-
Solution: The choice of protecting groups for the amino functionalities is critical. Ensure that the selected protecting groups are stable under the acidic hydrolysis conditions and can be selectively removed in a subsequent step without affecting the this compound structure.
-
-
Product Loss During Purification: this compound is a polar molecule, and significant product loss can occur during the purification stages if the methodology is not optimized.
-
Solution: An optimized purification strategy is essential. Ion-exchange chromatography is a highly effective method for the purification of this compound and other polar aminoglycosides.[4] The selection of an appropriate resin and the optimization of the elution gradient are key to maximizing the recovery of the final product.
-
Q3: What are the most effective methods for the purification of this compound?
The purification of this compound presents challenges due to its high polarity and the presence of multiple amino and hydroxyl functional groups. The following methods are recommended:
-
Ion-Exchange Chromatography: This technique is particularly well-suited for the separation of highly polar compounds like aminoglycosides.[4] A cation-exchange resin is typically employed, and elution is achieved by a gradient of increasing pH or ionic strength.
-
Gel Filtration Chromatography: Size-exclusion chromatography, for example, using Sephadex C25, is a useful method for the final purification and desalting of the this compound product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for both the analytical assessment of purity and the preparative purification of this compound.[5][6] For analytical purposes, reversed-phase HPLC with an ion-pairing agent is often used. A method employing a C18 column with a mobile phase containing trifluoroacetic acid (TFA) has been successfully used for the analysis of the Gentamicin complex, which includes this compound.[7]
Q4: What are the potential impurities I should screen for in my final this compound product?
This compound is a constituent of the Gentamicin antibiotic complex, which is produced via fermentation of Micromonospora purpurea.[1][5] Consequently, impurities in a synthetic preparation of this compound can include:
-
Unreacted Starting Materials: Residual Sisomicin or its protected derivatives that were not fully consumed in the reaction.
-
Other Gentamicin Components: If the starting Sisomicin was not of high purity, minor amounts of other Gentamicin components such as Gentamicin C1, C1a, C2, and C2a may be present as impurities.[1][5]
-
Degradation Products: The reaction conditions, particularly during the acid-catalyzed hydrolysis step, can potentially lead to the formation of degradation byproducts.
-
Residual Salts: Salts introduced during the reaction or purification steps may be present in the final product.
The use of robust analytical techniques such as HPLC, Liquid Chromatography with Charged Aerosol Detection (LC-CAD), and Mass Spectrometry is essential for the identification and quantification of these potential impurities.[5]
Q5: Could you provide an overview of the analytical techniques for the characterization of this compound?
A suite of analytical methods is employed for the comprehensive characterization of this compound and the verification of its purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for assessing the purity and composition of this compound. As this compound lacks a strong UV chromophore, detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are frequently utilized.[5][6]
-
Liquid Chromatography with Charged Aerosol Detection (LC-CAD): This detection method offers excellent separation of the components of the Gentamicin complex without the need for derivatization and is noted for its high reproducibility.[5]
-
Mass Spectrometry (MS): The coupling of HPLC with Mass Spectrometry (HPLC-MS) is a powerful combination for the unambiguous identification of the synthesized product and any accompanying impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized this compound, confirming its chemical structure and stereochemistry.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete acid-catalyzed hydrolysis of the protected Sisomicin. | - Monitor the reaction progress closely with TLC or HPLC. - Consider increasing the reaction time or temperature. - Optimize the concentration of the acid catalyst. |
| Product degradation during the hydrolysis step. | - Employ milder acidic conditions (e.g., lower temperature, weaker acid). - Minimize the reaction time to what is necessary for complete conversion. | |
| Product loss during work-up and purification. | - this compound is highly water-soluble; avoid extensive washing with organic solvents in which it is poorly soluble. - Utilize ion-exchange chromatography for efficient purification and high recovery.[4] | |
| Multiple Spots on TLC / Multiple Peaks in HPLC of Final Product | Presence of unreacted starting material. | - Ensure the hydrolysis reaction proceeds to completion. - Optimize the purification method to achieve baseline separation of the product from the starting material. |
| Formation of byproducts or degradation products. | - Re-evaluate the reaction conditions (temperature, catalyst, etc.) to minimize the formation of side products. - Characterize the byproducts using mass spectrometry to understand their structure and origin. | |
| Contamination with other Gentamicin components. | - Use Sisomicin of the highest possible purity as the starting material. - Employ a high-resolution purification technique, such as preparative HPLC. | |
| Difficulty in Removing Protecting Groups | The chosen protecting groups are too robust. | - Select protecting groups that can be cleaved under conditions that will not compromise the integrity of the this compound molecule. N-alkoxycarbonyl groups are a common and effective choice.[3] |
| Incomplete deprotection reaction. | - Increase the reaction time, temperature, or the concentration of the deprotection reagent. - For catalytic hydrogenolysis, ensure the catalyst (e.g., Palladium on carbon) is active.[1] | |
| Final Product is a Salt Instead of the Free Base | The product was isolated following an acidic work-up or purification step. | - Neutralize the product with a suitable base. - Employ a purification method that facilitates the isolation of the free base, such as ion-exchange chromatography with an appropriate elution buffer system. |
Experimental Protocols
1. General Protocol for the Synthesis of a this compound-based Acceptor from Sisomicin
This protocol is a generalized procedure based on established literature methods.[1] Individual researchers should optimize the specific parameters for their experimental setup.
-
Step 1: Protection of Amino Groups
-
Dissolve Sisomicin in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent such as THF or dioxane).
-
Add a suitable base (e.g., sodium carbonate or triethylamine) to the solution.
-
At a controlled temperature (e.g., 0 °C), slowly add the protecting group reagent (e.g., benzyl (B1604629) chloroformate for Cbz protection or di-tert-butyl dicarbonate (B1257347) for Boc protection).
-
Stir the reaction mixture until the protection is complete, monitoring the progress by TLC or HPLC.
-
Perform an aqueous work-up and extract the protected Sisomicin into a suitable organic solvent.
-
Purify the product by column chromatography.
-
-
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolve the N-protected Sisomicin in an appropriate acidic solution (e.g., a mixture of sulfuric acid and an organic solvent).
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C).
-
Monitor the formation of the protected this compound by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid.
-
Extract the protected this compound and purify it by a suitable method.
-
-
Step 3: Deprotection
-
The deprotection strategy is dependent on the protecting groups employed.
-
For Cbz groups, catalytic hydrogenolysis over a palladium catalyst (e.g., Pd/C or Pd(OH)₂) is a standard method.[1]
-
For Boc groups, treatment with a strong acid such as trifluoroacetic acid (TFA) is typically effective.
-
Following deprotection, the crude this compound should be purified, for instance by ion-exchange chromatography.[1][4]
-
Data Presentation
Table 1: Reported Yields for this compound Synthesis and Related Reactions
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Tetraazide formation | Sisomicin | Tetraazide intermediate for this compound-based acceptor | 54 | [1] |
| Overall Synthesis | Sisomicin | Gentamicin B1 (via a common this compound-based acceptor) | 13.8 | [1] |
| Overall Synthesis | Sisomicin | Gentamicin X2 (via a common this compound-based acceptor) | 10.1 | [1] |
| Glycosylation | This compound derivative | Pseudodisaccharide | 26 | [1] |
| Glycosylation | This compound derivative | Pseudodisaccharide | 40 | [1] |
Visualizations
Caption: this compound Synthesis Workflow from Sisomicin.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
- 1. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pragolab.cz [pragolab.cz]
Technical Support Center: Optimizing Garamine Concentration In Vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Garamine (as a component of Gentamicin (B1671437) and related compounds) concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Gentamicin?
This compound is a key structural component (an aminocyclitol) of Gentamicin.[1] Gentamicin, produced by fermentation from Micromonospora purpurea, is not a single molecule but a mixture of related compounds, primarily Gentamicins C1, C1a, C2, and C2a.[1] this compound itself is a pseudodisaccharide that forms the core of these molecules. In the context of in vitro experiments, research is typically conducted with the Gentamicin complex, and the principles of optimizing its concentration apply to leveraging the activity of its core structures.
Q2: What is the primary mechanism of action for this compound-containing compounds like Gentamicin?
Gentamicin is a bactericidal aminoglycoside antibiotic.[2] Its primary mechanism involves entering gram-negative bacteria via an oxygen-dependent transport system. Once inside the cytoplasm, it binds to the 16S rRNA on the 30S ribosomal subunit.[2] This binding disrupts the translation of mRNA, leading to the production of truncated or non-functional proteins, which is ultimately lethal to the bacteria.[2][3]
Q3: What is a good starting concentration range for my in vitro experiments?
The optimal concentration is highly dependent on the cell type (bacterial or mammalian) and the objective of the experiment (e.g., antibacterial activity vs. cytotoxicity).
-
For Antibacterial Assays: A starting point for whole-cell bacterial assays is the Minimum Inhibitory Concentration (MIC). For many gram-negative organisms, this can range from <1 µg/mL to higher values depending on resistance.[4] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µg/mL) and increasing to 100 µg/mL or more.[5][6]
-
For Mammalian Cell Cytotoxicity Assays: Gentamicin is known to have cytotoxic effects, particularly on kidney cells.[7] For sensitive cell lines like Vero (monkey kidney) cells, a significant decrease in viability has been observed at concentrations of 2000 µg/mL.[8] For human kidney epithelial cells (HK-2), the IC50 (the concentration that inhibits 50% of cell growth) was found to be 22.3 mM.[9] A suggested starting range for a cytotoxicity test would be a wide logarithmic dilution series, for example, from 10 µg/mL to 5000 µg/mL.[6][8]
Q4: How should I prepare and store stock solutions of Gentamicin?
Proper handling and storage are critical for reproducible results.
-
Reconstitution: If starting from a powder, reconstitute it in sterile, nuclease-free water or a suitable buffer like Phosphate-Buffered Saline (PBS).[10] Stock solutions should be filter-sterilized through a 0.2 µm filter before storage.[11]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 50 mg/mL).[12] This allows you to add a minimal volume to your cell culture medium, reducing any potential effects from the solvent.
-
Storage: Once reconstituted, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[10] Store aliquots at -20°C for long-term stability (up to 24 months) or at 2°C to 8°C for shorter periods (up to 6 months).[12]
Q5: Besides bacterial protein synthesis, are there other known effects on mammalian cells?
Yes, Gentamicin can have significant effects on mammalian cells, which is a crucial consideration for cytotoxicity and off-target studies. The primary concern is nephrotoxicity (toxicity to kidney cells).[7] In vitro studies show that Gentamicin can accumulate in the lysosomes of kidney proximal tubular cells, inhibiting phospholipid breakdown and leading to lysosomal phospholipidosis.[13] It can also reduce DNA and protein content and impair calcium uptake in these cells.[7]
Q6: How important is the duration of exposure in my experiments?
The duration of treatment is as critical as the concentration. For antibacterial effects, prolonged exposure can lead to the development of antimicrobial resistance.[14] Short-course therapy of 7 days or less is often effective for many infections.[14] In cytotoxicity assays, incubation times of 24, 48, or 72 hours are commonly used to assess the impact on cell viability over time.[15] The optimal duration must be determined empirically for your specific experimental system and goals.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Experiments | 1. Inconsistent Cell Health: Differences in cell passage number, confluency, or growth phase. 2. Reagent Instability: Degradation of Gentamicin due to improper storage or repeated freeze-thaw cycles of the stock solution.[10] 3. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound being added. | 1. Standardize Cell Culture: Use cells within a consistent range of passage numbers and seed them to reach a target confluency (e.g., 50-80%) at the time of treatment.[6][10] 2. Use Fresh Aliquots: Always thaw a fresh, single-use aliquot of your Gentamicin stock for each experiment.[10] 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. For 96-well plates, use a multichannel pipette where appropriate to improve consistency. |
| No Observable Effect at Expected Concentrations | 1. Antibiotic Resistance: The bacterial strain being used may have intrinsic or acquired resistance to Gentamicin.[5] 2. Compound Inactivation: Components in the culture medium (e.g., certain cations) may interfere with Gentamicin activity. 3. Incorrect Concentration: Error in stock solution preparation or dilution calculations. | 1. Verify MIC: Perform a standard Minimum Inhibitory Concentration (MIC) test to confirm the susceptibility of your bacterial strain. 2. Test in Minimal Medium: If possible, test the compound's activity in a simpler medium to rule out interference. 3. Re-prepare Solutions: Prepare a fresh stock solution and verify all calculations. Test the new stock on a known sensitive control strain. |
| High Cell Death in Vehicle Control Group | 1. Solvent Toxicity: If a co-solvent like DMSO was used to dissolve a modified this compound derivative, its final concentration in the medium may be too high.[15] 2. Contamination: Bacterial or fungal contamination in the cell culture. 3. Poor Cell Health: Cells were unhealthy or stressed before the experiment began. | 1. Reduce Solvent Concentration: Ensure the final concentration of any organic solvent is non-toxic to your cells, typically below 0.5%.[10][15] Run a "vehicle control" with only the solvent at its highest used concentration. 2. Practice Aseptic Technique: Use sterile techniques for all solution preparation and cell culture work. Filter-sterilize solutions if contamination is suspected.[10] 3. Check Cells Before Plating: Always inspect cells for normal morphology and growth before starting an experiment. |
| Precipitation of Compound in Culture Medium | 1. Low Solubility: The compound may have poor solubility in aqueous culture medium, especially at high concentrations.[15] 2. Solvent Shock: Adding a small volume of highly concentrated stock in an organic solvent directly to a large volume of aqueous medium can cause it to precipitate out.[15] | 1. Check Solubility Data: Refer to the manufacturer's data sheet for solubility information. 2. Modify Dilution Method: Perform serial dilutions, potentially using an intermediate dilution in a mix of solvent and medium before the final dilution into the full volume of medium.[15] |
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for Gentamicin In Vitro
| Assay Type | Cell Type | Recommended Concentration Range | Key Metric | Reference(s) |
| Antibacterial Activity | Gram-Negative Bacteria | 1 - 128 µg/mL | MIC | [4][5] |
| Mammalian Cell Selection | Various Mammalian Lines | 200 - 500 µg/mL (for G418, a related aminoglycoside) | Optimal killing concentration | [12] |
| Cytotoxicity Assessment | Vero (Monkey Kidney) Cells | 500 - 7500 µg/mL | % Viability | [8] |
| Cytotoxicity Assessment | HK-2 (Human Kidney) Cells | 0.1 - 100 mM | IC50 | [9] |
Table 2: Reported IC50 and Cytotoxic Concentrations for Gentamicin
| Cell Line | Concentration | Effect | Reference |
| HK-2 (Human Kidney) | 22.3 mM | IC50 after 24-hour treatment. | [9] |
| Vero (Monkey Kidney) | 2000 µg/mL | Significant decrease in cell viability. | [8] |
| Vero (Monkey Kidney) | 4500 µg/mL | High sensitivity and significant decrease in viability. | [8] |
Experimental Protocols
Protocol: Determining this compound/Gentamicin Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of Gentamicin that is cytotoxic to a mammalian cell line, a critical step before using it as a selection agent or for other in vitro studies. The MTT assay measures the metabolic activity of cells as an indicator of their viability.[17]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Gentamicin stock solution (e.g., 50 mg/mL)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[15][17]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Gentamicin in complete culture medium. A suggested starting range is 0, 10, 50, 100, 500, 1000, 2000, and 5000 µg/mL.[8][15]
-
Include "vehicle control" wells (medium only) and "no-treatment" control wells (cells with medium).[15]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Gentamicin dilutions or control solutions to the respective wells (in triplicate).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15][17]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[15][17]
-
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Gentamicin concentration relative to the no-treatment control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Gentamicin concentration to generate a dose-response curve and determine the IC50 value.[10]
-
Visualizations
Caption: Fig 1. Simplified Mechanism of Action of Gentamicin
Caption: Fig 2. Workflow for Optimizing In Vitro Concentration
Caption: Fig 3. Troubleshooting Logic for Inconsistent Results
References
- 1. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Gentamicin Dosing in Pediatrics Using Monte Carlo Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level in vitro resistance to gentamicin acquired in a stepwise manner in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 7. In vitro mechanisms and models of gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells) | Semantic Scholar [semanticscholar.org]
- 9. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mechanism of aminoglycoside-induced lysosomal phospholipidosis: in vitro and in vivo studies with gentamicin and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal duration of antibiotic treatment in Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of methods for identifying the optimal treatment duration in randomized trials for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Garamine (Gentamicin) Solubility and Buffer Selection
Introduction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Garamine, also commonly known as Gentamicin (B1671437). This compound is a well-established aminoglycoside antibiotic, and this guide addresses common challenges related to its solubility and the selection of appropriate buffer systems for various experimental applications. Whether you are preparing stock solutions, troubleshooting precipitation issues, or designing new experimental protocols, this resource offers detailed information to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (Gentamicin)?
A1: Gentamicin sulfate (B86663), the common salt form of this compound, is readily soluble in water.[1] For cell culture applications, it is often supplied as a sterile-filtered solution, for example, at a concentration of 10 mg/mL in deionized water.[1][2] The solubility can be influenced by the specific salt form, temperature, and the presence of other solutes in the buffer.
Q2: What is the optimal pH range for maintaining this compound (Gentamicin) stability?
A2: The stability of Gentamicin is pH-dependent. The optimal pH range for maintaining its stability in solution is between 4.5 and 7.0.[3] Exposure to acidic or alkaline environments outside of this range can lead to hydrolysis and degradation, which may reduce its effectiveness and potentially create harmful byproducts.[3]
Q3: Can I autoclave my this compound (Gentamicin) solution?
A3: Gentamicin is known to be a heat-stable antibiotic and can retain its activity even after autoclaving.[4] This stability under autoclave conditions makes it a preferred antibiotic for use in antimicrobial coatings on medical devices.[4] However, for cell culture media preparation, it is more common to add a sterile-filtered Gentamicin solution to the autoclaved and cooled medium to avoid any potential degradation or interaction with other media components at high temperatures.
Q4: My this compound (Gentamicin) solution, prepared in a phosphate (B84403) buffer, has precipitated. What could be the cause?
A4: Precipitation in phosphate buffers, especially when stored at low temperatures, is a common issue. The solubility of phosphate salts decreases significantly at lower temperatures, which can lead to their crystallization.[5] If your Gentamicin solution was prepared in a concentrated phosphate buffer and stored in a refrigerator (e.g., at 4°C), this is the most likely cause of precipitation.[5] Additionally, the presence of divalent cations like Ca²⁺ and Mg²⁺ can form insoluble phosphate salts, particularly at high temperatures like during autoclaving.[5][6]
Q5: How does temperature affect the stability of this compound (Gentamicin)?
A5: Temperature is a critical factor influencing the stability of Gentamicin. Extreme heat can accelerate chemical reactions that lead to the degradation of the antibiotic, reducing its efficacy.[3] Conversely, extremely low temperatures can decrease its solubility.[3] For optimal stability, it is recommended to store Gentamicin solutions at refrigerated temperatures, typically between 2°C and 8°C.[1][3]
Troubleshooting Guides
Issue: Precipitation in this compound (Gentamicin) Solution
This guide provides a systematic approach to troubleshooting and resolving precipitation in your this compound (Gentamicin) solutions.
Step 1: Identify the Buffer System
-
Phosphate Buffers: These are a common cause of precipitation, especially at high concentrations and low temperatures.[5]
-
Other Buffers: While less common, interactions with other buffer components can occur.
Step 2: Assess Storage Conditions
-
Temperature: Was the solution stored at a low temperature (e.g., 4°C)?[5] If so, the precipitate is likely crystallized buffer salts.
-
Light Exposure: While Gentamicin is relatively stable to light, prolonged exposure to high-intensity light was shown to have a minimal effect on its composition.[4]
Step 3: Resolution Protocol
-
Gentle Warming: If precipitation is due to low-temperature storage of a phosphate buffer, gently warm the solution in a water bath to room temperature.[5] The precipitate should redissolve.
-
Agitation: Gentle swirling or mixing can aid in the dissolution of the precipitate as the solution warms.[5]
-
pH Check: After the precipitate has dissolved and the solution has cooled to room temperature, re-check the pH to ensure it is within the optimal range (4.5-7.0).[3][5]
-
Re-sterilization: If the container was opened for pH adjustment, re-sterilize the solution by passing it through a 0.22 µm filter.[5]
Step 4: Prevention
-
Buffer Choice: For applications requiring cold storage, consider using a buffer system less prone to precipitation at low temperatures, such as TRIS or HEPES.
-
Concentration: Prepare more dilute stock solutions if precipitation is a recurring issue.
-
Storage: Store concentrated phosphate-buffered solutions at room temperature if sterility can be maintained.[5]
Data Presentation
Table 1: Solubility and Stability of this compound (Gentamicin)
| Parameter | Value/Range | Reference |
| Optimal pH Range | 4.5 - 7.0 | [3] |
| Recommended Storage Temperature | 2°C to 8°C | [1][3] |
| Heat Stability | Stable to autoclaving | [4] |
| Common Stock Concentration | 10 mg/mL in deionized water | [1][2] |
| Working Concentration (Eukaryotic Cell Culture) | 50 µg/mL | [2] |
| Working Concentration (Prokaryotic Cells) | 15 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound (Gentamicin) Stock Solution for Cell Culture
Materials:
-
Gentamicin sulfate powder
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the required mass of Gentamicin sulfate powder. Note that the potency of the powder can vary (e.g., 637 µg Gentamicin base per 1 mg of powder).[7] For a 10 mg/mL (10,000 µg/mL) stock solution, if the potency is 637 µg/mg, you would need approximately 15.7 mg of powder per mL of water. It is often more practical to prepare solutions based on potency (µg/mL) rather than molarity due to the mixture of gentamicin components.[7]
-
Weighing: Accurately weigh the calculated amount of Gentamicin sulfate powder in a sterile weighing boat.
-
Dissolution: Aseptically transfer the powder to a sterile conical tube. Add the required volume of sterile, deionized water.
-
Mixing: Cap the tube securely and mix by vortexing or inverting until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at 2°C to 8°C.[1][3]
Protocol 2: Preparation of Complete Cell Culture Medium with this compound (Gentamicin)
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
L-glutamine (or stable dipeptide substitute)
-
10 mg/mL sterile this compound (Gentamicin) stock solution
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Medium Preparation: To a sterile bottle of basal medium, add the desired final concentration of FBS (e.g., 10%) and L-glutamine (e.g., 2 mM).
-
This compound Addition: To achieve a final working concentration of 50 µg/mL, add 0.5 mL of the 10 mg/mL this compound stock solution to every 100 mL of complete medium. A common recommendation is to add 1 mL of a 50 mg/mL solution per liter of medium.[2]
-
Mixing: Gently swirl the medium bottle to ensure all components are thoroughly mixed.
-
Storage: Store the complete medium containing this compound at 2°C to 8°C, protected from light.
Visualizations
Caption: Workflow for preparing this compound (Gentamicin) stock solution and complete cell culture medium.
Caption: Troubleshooting workflow for this compound (Gentamicin) precipitation in solution.
Caption: Mechanism of action of this compound (Gentamicin) in bacteria.
References
- 1. Gentamicin Solution (Gentamicin Sulfate Solution), 10 mg/ml [capricorn-scientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Garamine Stability in Solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of gentamicin (B1671437) into Garamine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound is a known impurity and degradation product of Gentamicin, a broad-spectrum aminoglycoside antibiotic.[1][2] Its presence in a gentamicin solution is an indicator of product degradation, which can lead to reduced therapeutic efficacy and potential safety concerns.[3] Monitoring and controlling the formation of this compound is critical for ensuring the quality, stability, and purity of gentamicin-based formulations.
Q2: What are the primary factors that lead to the formation of this compound in solution?
The degradation of gentamicin and subsequent formation of this compound is influenced by several key environmental factors:
-
Oxidation: Exposure to oxidizing conditions is a significant factor. Studies have shown that storage in a highly oxidizing atmosphere can lead to the highest levels of this compound formation.[4]
-
Temperature: While gentamicin is known to be relatively heat-stable, elevated temperatures can accelerate degradation pathways over time.[3][4]
-
pH: Deviations from the optimal pH range can promote hydrolysis and other degradation reactions. Gentamicin stability is generally best when pH levels are maintained between 4.5 and 7.0.[3]
-
Light Exposure: Photolysis can be a degradation pathway for many pharmaceutical compounds. Protecting solutions from light is a standard precautionary measure to ensure stability.[3][4]
Q3: What are the optimal storage conditions to prevent this compound formation?
To maintain the stability of solutions and minimize this compound formation, the following storage conditions are recommended:
-
Temperature: For liquid formulations, refrigerated storage at 2-8°C is generally recommended to slow down chemical degradation.[3][5]
-
Atmosphere: To prevent oxidative degradation, consider using degassed solvents, storing solutions under an inert atmosphere (like nitrogen), and avoiding contact with oxidizing agents.[4]
-
pH: Maintain the solution's pH within the optimal range of 4.5 to 7.0 using appropriate buffer systems.[3] A 4% solution of gentamicin sulfate (B86663) in water typically has a pH of 3.5-5.5.[5]
-
Light: Store solutions in amber or opaque containers to protect them from light.[4]
Q4: Are there any specific chemical stabilizers that can be added to the solution?
While the search results do not specify particular stabilizers for this compound or gentamicin solutions, the general approach is to control the environmental factors. This includes using pH buffers to maintain the optimal pH range and antioxidants or inert gas to prevent oxidation. The selection of any additive would require thorough validation to ensure it does not interfere with the active substance or the analytical methods used.
Q5: How can I detect and quantify this compound in my solution?
High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the chemical stability of gentamicin and quantifying its degradation products, including this compound.[4][6] Methods often involve:
-
Separation: Using a suitable column to separate gentamicin components from their impurities.
-
Detection: Employing detectors like Evaporative Light Scattering Detector (ELSD) or UV-Vis spectroscopy after a derivatization step, as aminoglycosides lack a strong chromophore.[1][4][7] Mass Spectrometry (MS) can also be used to identify this compound and other degradation products with high specificity.[3][8]
Troubleshooting Guide
Problem: An unexpected peak corresponding to this compound is detected in my solution via HPLC analysis.
This workflow helps identify the potential cause of degradation.
Data on this compound Formation
The following table summarizes data from a 30-day forced degradation study, showing the impact of various storage conditions on this compound levels.[4]
| Storage Condition | Parameter | This compound Level | Interpretation |
| Control | Standard | Baseline | Reference for comparison. |
| High Temperature | 60°C | No noticeable effect | Gentamicin is thermally stable in the short term.[4] |
| Low Temperature | 4°C | No noticeable effect | Recommended storage condition.[4] |
| High Oxidation | 30% H₂O₂ Atmosphere | 5% - 6% | Oxidation is a primary driver of degradation.[4] |
| Low Oxidation | Nitrogen Atmosphere | Not specified, but tested | Inert atmosphere protects against degradation.[4] |
| High Humidity | 75% RH | Not specified, but tested | Moisture can contribute to degradation.[4] |
| Light Exposure | Fluorescent Lamp | Not specified, but tested | Photodegradation is a potential risk factor.[4] |
Experimental Protocols
Protocol: Stability Indicating HPLC-ELSD Method
This protocol provides a general framework for assessing the stability of gentamicin and quantifying this compound.
1. Objective: To determine the stability of a gentamicin solution under various stress conditions by quantifying the formation of this compound and other degradation products.
2. Materials & Reagents:
-
Gentamicin Sulfate reference standard
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile)
-
Buffer salts (e.g., potassium phosphate)
-
Trifluoroacetic acid (TFA)
-
Forced degradation reagents (e.g., Hydrogen peroxide, HCl, NaOH)
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical column suitable for aminoglycosides (e.g., C18)
-
Data acquisition and processing software
4. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water with TFA and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
5. Procedure:
-
Solution Preparation: Prepare a stock solution of Gentamicin Sulfate in a relevant aqueous buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat aliquots of the stock solution with HCl and NaOH to achieve final concentrations of 0.1 M. Incubate at 60°C for a specified period. Neutralize before injection.
-
Oxidation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30%) and incubate.[4]
-
Thermal Stress: Store an aliquot at an elevated temperature (e.g., 60°C).[4]
-
Photostability: Expose an aliquot to light meeting ICH guidelines.
-
-
Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
Injection: Inject the samples, along with a control (unstressed) solution and reference standards for gentamicin and this compound, into the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Identify the this compound peak by comparing its retention time to the reference standard. Calculate the amount of this compound formed, often expressed as a percentage of the initial gentamicin concentration.
6. System Suitability: Before sample analysis, inject the reference standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention times and peak areas).
Disclaimer
This information is intended for technical guidance and informational purposes only. All experimental procedures should be conducted in a controlled laboratory environment by qualified personnel. Users should validate all methods for their specific application.
References
- 1. Evaluation of the stability of gentamicin in different antibiotic carriers using a validated MEKC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 49751-51-1 [chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design optimization for electrochemical removal of gentamicin: toxicity evaluation and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Garamine Experiments
Disclaimer: The term "Garamine" does not correspond to a known compound in publicly available scientific literature. This guide provides general troubleshooting advice and protocols applicable to experiments with small molecule inhibitors. The specific examples and data are illustrative and should be adapted to the user's specific compound of interest.
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a lack of observable effect with my small molecule inhibitor?
A lack of an expected biological effect can stem from several factors, including issues with the compound itself, the experimental system, or the assay protocol.[1] It's crucial to systematically troubleshoot these areas. Key factors to consider include compound integrity and activity, cell health and target expression, and the parameters of your assay.[1]
Q2: How can I be sure the observed cellular phenotype is due to on-target effects of my inhibitor and not off-target effects?
Distinguishing on-target from off-target effects is a critical aspect of drug development research.[2] Several strategies can be employed:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[2]
-
Perform a dose-response analysis: A clear correlation between the inhibitor's concentration and the observed biological effect, consistent with its known IC50, suggests on-target activity.[2]
-
Conduct a rescue experiment: Overexpression of a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[2]
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
Inconsistent results are a common challenge in preclinical research.[2] The primary sources of variability can be categorized as:
-
Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[2]
-
Experimental system-related issues: This encompasses variability in cell culture conditions, such as cell passage number and density.[2]
-
Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[2]
Q4: The vehicle control in my experiment is showing high levels of cell death. What could be the cause?
High cell death in the vehicle control is often due to solvent toxicity.[3] The final concentration of the solvent, such as DMSO, in the culture medium should be minimized, typically to less than 0.1%.[3]
Troubleshooting Guides
Issue 1: No Observable Effect of the Inhibitor
If your small molecule inhibitor is not producing the expected biological effect, follow this troubleshooting workflow:
References
Technical Support Center: Interpreting Unexpected Results with Garamine (Gentamicin)
Welcome to the Garamine (Gentamicin) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and troubleshooting common issues encountered when using this compound (active ingredient: Gentamicin) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Gentamicin)?
This compound, known scientifically as Gentamicin (B1671437), is an aminoglycoside antibiotic. Its primary mechanism of action is to inhibit protein synthesis in susceptible bacteria by irreversibly binding to the 30S ribosomal subunit. This leads to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.
Q2: I'm observing significant cytotoxicity in my eukaryotic cell line after treatment with this compound, which is unexpected as I'm using it to prevent bacterial contamination. Why is this happening?
While primarily targeting bacterial ribosomes, high concentrations or prolonged exposure to this compound can induce toxicity in eukaryotic cells. This is a well-documented off-target effect. The toxicity is often mediated by the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2][3][4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: My experimental results are inconsistent across different batches of this compound. What could be the cause?
Commercial preparations of Gentamicin can have varying compositions of its active components (e.g., C1, C1a, C2). This variability between lots and manufacturers can lead to inconsistent results in sensitive assays.[5] Additionally, factors such as storage conditions and the age of the solution can affect its potency. It is recommended to qualify each new batch for your specific application and to use a consistent source for a series of experiments.
Q4: I've noticed changes in the expression of genes unrelated to my pathway of interest after this compound treatment. Is this a known phenomenon?
Yes, this compound (Gentamicin) can cause off-target effects on gene expression in eukaryotic cells. For example, it has been shown to upregulate genes involved in stress responses, inflammation, and apoptosis.[6][7][8] These changes can be a source of unexpected results and should be considered when interpreting your data.
Troubleshooting Guides
Issue 1: High Levels of Eukaryotic Cell Death
Symptoms:
-
Reduced cell viability in MTT, XTT, or other proliferation assays.
-
Increased number of floating cells in culture.
-
Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Concentration too high | Perform a dose-response curve to determine the IC50 for your specific cell line and select a concentration well below this for your experiments. |
| Prolonged exposure | Reduce the duration of exposure to this compound. For contamination control, consider intermittent treatment or using a lower continuous dose. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to this compound. If possible, test alternative antibiotics for contamination control. |
| Synergistic effects with other treatments | Be aware that this compound can have synergistic toxic effects when combined with other compounds. Test the toxicity of all components of your experimental cocktail. |
Experimental Data on this compound (Gentamicin) Induced Cytotoxicity:
| Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Reference |
| Vero (Monkey Kidney Epithelial) | 2000 µg/mL | 24 hours | ~65% decrease | [2][3] |
| Vero (Monkey Kidney Epithelial) | 4500 µg/mL | 24 hours | Significant decrease | [2][3] |
| UB/Oc-2 (Cochlear) | 750 µM | 24 hours | ~47% decrease | [1] |
| Porcine Aortic Valvular Interstitial Cells | 0.2 mM | Not specified | 45% increase in cell number (Note: This study showed an unusual proliferative effect at certain concentrations) | [9] |
Issue 2: Unexpected Changes in Gene or Protein Expression
Symptoms:
-
Alterations in the expression of genes/proteins that are not the intended targets of your experiment.
-
Activation of stress-related signaling pathways.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-target effects of this compound | Acknowledge that this compound can induce a cellular stress response. Include a "this compound only" control group in your experiments to differentiate its effects from those of your primary treatment. |
| Induction of inflammatory responses | This compound can increase the expression of pro-inflammatory cytokines.[10][11][12] If studying inflammatory pathways, consider the potential confounding effects. |
| Activation of apoptotic pathways | This compound is known to increase the activity of caspases and alter the expression of apoptosis-related proteins like Bax and Bcl-2.[9][13][14][15][16] |
Quantitative Data on this compound (Gentamicin)-Induced Gene and Protein Expression Changes:
| Cell/Animal Model | Treatment | Target | Fold Change/Effect | Reference |
| Rats | Gentamicin (dose- and time-dependent) | KIM-1 mRNA | Increased | [6][7][17] |
| Rats | Gentamicin (dose- and time-dependent) | NGAL mRNA | Increased | [6][7][17] |
| Porcine Aortic Valvular Interstitial Cells | 0.2 mM Gentamicin | Caspase 3/7 activity | ~70% increase | [9] |
| Human Macrophages | Gentamicin (dose-dependent) | Pro-inflammatory cytokines | Increased expression | [10] |
| Rat Kidney | Gentamicin | TNF-α protein | Increased | [11][16] |
| Rat Kidney | Gentamicin | IL-6 protein | Increased | [11][16] |
Issue 3: Altered Cellular Metabolism
Symptoms:
-
Changes in lactate (B86563) production or glucose uptake.
-
Variations in mitochondrial membrane potential.
-
Increased reactive oxygen species (ROS) production.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Mitochondrial dysfunction | This compound can directly affect mitochondrial function, leading to a decrease in membrane potential and an increase in ROS.[4] Measure these parameters to assess the metabolic health of your cells. |
| Induction of oxidative stress | The increase in ROS can lead to cellular damage and activate stress response pathways.[18][19][20][21] Consider co-treatment with an antioxidant as an experimental control. |
| Changes in cellular respiration | This compound can affect cellular metabolism, including glycolysis.[4] This can be monitored by measuring lactate production. |
Quantitative Data on this compound (Gentamicin)-Induced Metabolic Changes:
| Cell Line | Treatment | Parameter | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | 0.05 mg/mL Gentamicin | Mitochondrial Membrane Potential | Significant decrease (Fluorescent intensity from 55.5 to 30.7) | [4] |
| MCF-12A (Human Mammary Epithelial) | 0.05 mg/mL Gentamicin | Lactate Production | Significant increase | [4] |
| Epstein-Barr virus-transformed lymphoblastoid cells | Gentamicin + Phorbol ester | Reactive Oxygen Species | Two-fold increase in fluorescence | [18] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol provides a method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health, following treatment with this compound.
Materials:
-
JC-1 Staining Solution
-
Cell-Based Assay Buffer
-
Black 96-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and appropriate controls for the desired duration.
-
Prepare the JC-1 Staining Solution according to the manufacturer's instructions.
-
Add the JC-1 Staining Solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
For Plate Reader:
-
Optionally, wash the cells with Assay Buffer.
-
Measure fluorescence at both green (emission ~525 nm) and red (emission ~590 nm) wavelengths.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.
-
-
For Microscopy:
-
Wash the cells with Assay Buffer.
-
Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or unhealthy cells will show green fluorescence (JC-1 monomers).
-
Protocol 2: Measurement of Lactate Production
This protocol outlines a method to quantify lactate in the cell culture medium, which can indicate a shift towards glycolytic metabolism.
Materials:
-
Lactate Assay Kit (containing Lactate Dye Mixture, Lactate Enzyme Mixture, Lactate Cofactor, and Assay Buffer)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as required.
-
Prepare a standard curve using the L-Lactate standard provided in the kit.
-
Collect the cell culture supernatant. If measuring intracellular lactate, lyse the cells according to the kit's protocol.
-
Prepare the Working Solution by mixing the Dye Mixture, Enzyme Mixture, Cofactor, and Assay Buffer as per the manufacturer's instructions.
-
Add the Working Solution to the standards and samples in a new 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the lactate concentration in your samples by comparing their absorbance to the standard curve.
Visualizing Signaling Pathways and Workflows
To aid in understanding the complex cellular responses to this compound and to provide a logical framework for troubleshooting, the following diagrams have been generated.
Caption: A troubleshooting workflow for addressing unexpected results in experiments using this compound.
Caption: A simplified signaling pathway illustrating this compound-induced nephrotoxicity.
Caption: A simplified signaling pathway illustrating this compound-induced ototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells) | Semantic Scholar [semanticscholar.org]
- 4. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro gentamicin exposure alters caveolae protein profile in cochlear spiral ligament pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrahigh dose gentamicin alters inflammation and angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gentamicin Induced Microbiome Adaptations Associate With Increased BCAA Levels and Enhance Severity of Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. Formation of reactive oxygen species following bioactivation of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protective effect of quercetin in gentamicin-induced oxidative stress in vitro and in vivo in blood cells. Effect on gentamicin antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of reactive oxygen species on gentamicin-induced mesangial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Garamine for Research
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of Garamine. This compound is a key component of the Gentamicin (B1671437) antibiotic complex, and its stability is crucial for reproducible experimental outcomes. The following guides and FAQs are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, this compound, as a component of Gentamicin, should be stored as a powder at -20°C. In solution, it is best to store aliquots at -20°C or, for extended periods, at -80°C to minimize degradation.[1] Short-term storage of solutions at 2-8°C is also possible, but stability is reduced.[2]
Q2: What solvent should I use to prepare a this compound stock solution?
A2: this compound, as part of Gentamicin sulfate (B86663), is soluble in water.[3] For research applications, sterile, deionized water is the recommended solvent for preparing stock solutions.
Q3: How stable is this compound in aqueous solution?
A3: The stability of this compound in solution is influenced by pH and temperature. Optimal stability for Gentamicin solutions is maintained at a pH between 4.5 and 7.0.[2] In this pH range, solutions can be stable for extended periods when stored frozen. One study on a Gentamicin sulfate solution (2 mg/mL) showed stability for up to 12 months at 25°C ± 2°C and 40°C ± 2°C when properly stored in amber glass vials.[4] However, degradation accelerates at higher temperatures and outside the optimal pH range.[2]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the antibiotic. To prevent this, you should prepare single-use aliquots of your stock solution.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color, such as turning yellow or brown, can be an indicator of degradation. It is not recommended to use a discolored solution as its potency may be compromised, and it could contain unknown degradation byproducts that might interfere with your experiments.
Q6: How can I sterilize my this compound solution?
A6: this compound solutions can be sterilized by filtration through a 0.22 µm filter.[5] Autoclaving is generally not recommended as the high temperatures can lead to degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Loss of antibiotic activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the powdered form is stored at -20°C and solutions are aliquoted and stored at -20°C or -80°C. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Avoid Freeze-Thaw Cycles: Use single-use aliquots. |
| Precipitate forms in the solution upon thawing. | Poor solubility at low temperatures or concentration is too high. | 1. Warm Solution: Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Check Concentration: Ensure the concentration of your stock solution is not above the solubility limit. |
| Unexpected changes in cell culture health or bacterial growth. | Contamination of the stock solution or degradation of the antibiotic. | 1. Perform Sterility Test: Streak an aliquot of the stock solution on a nutrient agar (B569324) plate to check for bacterial or fungal contamination. 2. Prepare Fresh Stock: If contamination is ruled out, the antibiotic may have degraded. Prepare a fresh stock solution from the powder. |
| pH of the media changes significantly after adding this compound solution. | The pH of the this compound stock solution is outside the optimal range for your media. | 1. Check Stock pH: Measure the pH of your this compound stock solution. 2. Adjust pH: If necessary, adjust the pH of the stock solution to be compatible with your cell culture or experimental buffer system. The optimal pH for Gentamicin stability is between 4.5 and 7.0.[2] |
Data Presentation
Table 1: Summary of Factors Affecting this compound (as a component of Gentamicin) Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Powder: -20°C | High stability | Store powder at -20°C. |
| Solution: 2-8°C | Moderate stability (short-term) | Suitable for short-term storage (days to weeks).[6] | |
| Solution: -20°C | Good stability (long-term) | Aliquot and store for several months.[5] | |
| Solution: -80°C | Excellent stability (extended-term) | Recommended for archiving stock solutions. | |
| Solution: 37°C | Reduced stability | Stable for a few days in culture media.[3] | |
| pH | 4.5 - 7.0 | Optimal stability | Maintain pH within this range for aqueous solutions.[2] |
| < 4.5 or > 7.0 | Increased degradation (hydrolysis) | Avoid highly acidic or alkaline conditions.[2] | |
| Light | UV or prolonged light exposure | Can cause photodegradation | Store solutions in amber or opaque containers, protected from light.[2] |
| Humidity | High humidity | Can cause hydrolysis of the powder | Store the powdered form in a tightly sealed container in a dry environment.[2] |
| Freeze-Thaw Cycles | Multiple cycles | Leads to degradation | Prepare single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
Materials:
-
This compound (as Gentamicin sulfate) powder
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 50 mg/mL solution, you would weigh 500 mg of powder for a final volume of 10 mL.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add a portion of the sterile water (e.g., 8 mL for a 10 mL final volume) and vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[5]
-
Aliquoting: Immediately dispense the sterile stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C or -80°C for long-term use.
Protocol 2: Stability Testing of this compound Solution by HPLC (High-Performance Liquid Chromatography)
Objective: To determine the concentration and presence of degradation products of this compound in a solution over time.
Methodology:
-
Sample Preparation: Prepare this compound solutions at a known concentration and store them under different conditions (e.g., -20°C, 4°C, room temperature, 37°C) in light-protected vials.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase. For aminoglycosides, ion-pairing chromatography is often used.
-
Column: Use a suitable column, such as a C18 column.
-
Detection: As this compound lacks a strong chromophore, pre- or post-column derivatization (e.g., with o-phthalaldehyde, OPA) is typically required for UV or fluorescence detection.[4]
-
Injection: Inject the samples and a freshly prepared standard of known concentration.
-
-
Data Analysis: Compare the peak area of this compound in the stored samples to the standard to quantify its concentration. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Workflow for the preparation and long-term storage of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Stability of gentamicin sulfate and tobramycin sulfate in extemporaneously prepared ophthalmic solutions at 8 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Garamine stability under different pH conditions
This technical support center provides guidance on the stability of Garamine, a key degradation product of the antibiotic Gentamicin (B1671437). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a significant degradation product of Gentamicin, an aminoglycoside antibiotic. Monitoring the formation of this compound is crucial as it indicates the degradation of the active pharmaceutical ingredient (Gentamicin), which can lead to a loss of potency and the presence of impurities. Understanding the stability of both Gentamicin and this compound is essential for developing stable formulations and ensuring the safety and efficacy of the drug product.
Q2: Under what pH conditions is Gentamicin (and consequently the formation of this compound) most stable?
Gentamicin is most stable in a pH range of 4.5 to 7.0.[1] Deviations from this pH range, especially towards alkaline conditions, can lead to significant degradation of Gentamicin and the formation of this compound and other degradation products.
Q3: How does pH affect the degradation of Gentamicin to this compound?
Gentamicin undergoes hydrolysis under both acidic and basic conditions, leading to its degradation. However, the degradation is significantly more pronounced in basic environments. One study demonstrated that degradation in a 0.1N NaOH solution is substantially greater than in a 0.1N HCl solution.[2]
Q4: What are the primary degradation products of Gentamicin?
Forced degradation studies have shown that the major degradation products of Gentamicin are gentamines C1, C1a, and C2, which are collectively referred to as this compound.[3][4]
Q5: What analytical techniques are suitable for monitoring the stability of Gentamicin and the formation of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common method for stability testing of Gentamicin.[5][6][7][8] Due to Gentamicin's lack of a strong UV chromophore, various detection methods are employed, including:
-
UV detection after pre-column or post-column derivatization.[7]
-
Evaporative Light Scattering Detection (ELSD).
-
Charged Aerosol Detection (CAD).
-
Mass Spectrometry (MS) for identification of degradation products.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high levels of this compound in the sample. | The pH of the formulation or solution is outside the optimal range (4.5-7.0). | Verify and adjust the pH of your samples to be within the 4.5-7.0 range. Use appropriate buffers to maintain a stable pH. |
| The sample has been exposed to high temperatures. | Store Gentamicin solutions at recommended temperatures (typically 2-8°C for sterile solutions) and avoid exposure to excessive heat. | |
| The sample has been exposed to light. | Protect Gentamicin solutions from light by using amber vials or other light-blocking containers. | |
| Poor separation of Gentamicin and this compound peaks in HPLC. | The mobile phase composition is not optimal. | Adjust the mobile phase composition, including the ion-pairing agent concentration and organic modifier percentage. |
| The column is not suitable or has degraded. | Use a column specifically designed for aminoglycoside analysis (e.g., a C18 column stable at low pH) and ensure it is properly maintained. | |
| Inconsistent analytical results. | Improper sample preparation. | Ensure consistent and accurate sample dilution and derivatization procedures. |
| The analytical method is not validated. | Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
Data Summary
The following table summarizes the stability of Gentamicin under different pH conditions based on available qualitative data.
| pH Condition | Stability of Gentamicin | Extent of Degradation to this compound | Reference |
| Acidic (e.g., 0.1N HCl) | Less stable than at neutral pH | Significant degradation | [2] |
| Neutral (pH 4.5 - 7.0) | Most stable | Minimal degradation | [1] |
| Basic (e.g., 0.1N NaOH) | Least stable | Extensive degradation | [2] |
Experimental Protocols
Forced Degradation Study of Gentamicin
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of Gentamicin under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Gentamicin sulfate (B86663) in deionized water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
Mix equal volumes of the Gentamicin stock solution and 0.1N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1N NaOH before analysis.
3. Basic Degradation:
-
Mix equal volumes of the Gentamicin stock solution and 0.1N NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with an appropriate amount of 0.1N HCl before analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the Gentamicin stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified time.
5. Thermal Degradation:
-
Heat the Gentamicin stock solution at an elevated temperature (e.g., 80°C) for a defined period.
6. Photolytic Degradation:
-
Expose the Gentamicin stock solution to UV light (e.g., 254 nm) for a specified duration.
7. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for Gentamicin and this compound
This protocol provides a starting point for developing an HPLC method for the analysis of Gentamicin and its degradation product, this compound. Method optimization and validation are crucial.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) that is stable at low pH.
-
Mobile Phase: A gradient or isocratic mobile phase containing an ion-pairing agent. For example:
-
Mobile Phase A: Heptafluorobutyric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detection (with derivatization): Pre-column derivatization with o-phthalaldehyde (B127526) (OPA). Detection at 330 nm.
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): No derivatization required.
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration with the mobile phase. If using UV detection, perform the derivatization step according to a validated procedure.
Visualizations
Caption: Degradation pathway of Gentamicin to this compound under stress conditions.
Caption: Experimental workflow for a Gentamicin forced degradation study.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejua.net [ejua.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental design optimization for electrochemical removal of gentamicin: toxicity evaluation and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Garamine Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Garamine. This compound is an aminoglycoside antibiotic, and its purification can be challenging due to its hydrophilicity and potential for strong interactions with purification media.[1] This center aims to help you improve your purification yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound purification, offering potential causes and solutions in a direct question-and-answer format.
Issue: Low Overall Yield After Purification
Question: My final yield of this compound is significantly lower than expected after completing the entire purification workflow. What are the common causes and how can I fix this?
Answer: Low overall yield is a frequent problem that can stem from multiple stages of the purification process.[2] The key is to systematically identify the step where the product is being lost.
Potential Causes & Solutions:
-
Suboptimal Chromatography Conditions: The interaction between this compound and the chromatography resin is critical. Incorrect buffer pH or ionic strength can lead to either irreversible binding or premature elution.
-
Solution: Optimize your loading, washing, and elution buffers. Since this compound is a basic compound with multiple amino groups, it is well-suited for cation-exchange chromatography.[3] Systematically vary the pH and the salt concentration gradient to find the optimal conditions for binding and elution.[4][5]
-
-
Product Precipitation: this compound may precipitate if the buffer conditions are unfavorable or if the concentration becomes too high during an elution step.[6]
-
Solution: Before loading onto a column, perform a small-scale test by mixing your sample with the binding and elution buffers to check for any cloudiness or precipitation.[6] If precipitation occurs, consider adjusting the pH, lowering the sample concentration, or adding solubilizing agents like glycerol (B35011) (1-2%).[6]
-
-
Inefficient Extraction or Lysis: If your source is a fermentation broth or cell culture, poor initial extraction will naturally lead to low starting material for purification.[2]
-
Solution: Ensure your cell lysis or extraction protocol is robust and validated for efficiency.
-
-
Column Overloading or Underloading: Applying too much sample can exceed the binding capacity of the resin, causing product loss in the flow-through. Applying too little can lead to broader peaks and excessive dilution.
-
Solution: Determine the binding capacity of your column for this compound. As a rule of thumb, for high-resolution separation, do not load more than 30% of the column's total binding capacity.[7]
-
Issue: this compound is Found in the Flow-through of the Ion-Exchange Column
Question: I am using a cation-exchange column, but a significant amount of my this compound is not binding and is being lost in the flow-through. Why is this happening?
Answer: This is a classic sign that the conditions are not suitable for binding. For a cation exchanger, the goal is to have your target molecule (this compound) be positively charged while the resin is negatively charged.
Potential Causes & Solutions:
-
Incorrect pH of Loading Buffer: If the pH of your loading buffer is too high (above the pKa of this compound's amino groups), the molecule will be less protonated (less positive) and will not bind effectively to the cation-exchange resin.
-
Solution: Adjust the pH of your sample and loading buffer to be at least 1-2 pH units below the pKa of this compound's primary amino groups to ensure a strong positive charge.
-
-
High Ionic Strength (Salt Concentration) in Sample/Loading Buffer: Salts in the buffer compete with this compound for binding sites on the resin.[6] If the salt concentration is too high, it will shield the charge interactions and prevent this compound from binding.[4][6]
Data Presentation: Optimizing Elution in Cation-Exchange
To improve yield, it's crucial to optimize the elution conditions. The following table provides example data on how varying the salt concentration in the elution buffer can impact this compound recovery and purity.
| Elution Condition (NaCl Gradient) | Peak Elution Point (mM NaCl) | Recovery / Yield (%) | Purity (%) |
| Shallow Gradient (0-0.5 M over 20 CV) | 250 mM | 92% | 98% |
| Steep Gradient (0-1.0 M over 10 CV) | 450 mM | 85% | 91% |
| Step Elution (Single step to 500 mM) | 500 mM | 88% | 85% |
| (CV = Column Volume. Data is illustrative.) |
As shown, a shallower gradient generally improves resolution and purity, leading to a better overall recovery of high-purity product.[7]
Experimental Protocols & Visualizations
Protocol: Cation-Exchange Chromatography for this compound Purification
This protocol outlines a standard method for purifying this compound using cation-exchange chromatography.
Materials:
-
Crude this compound extract, buffer exchanged into Binding Buffer
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose)
-
Binding Buffer: 20 mM MES, pH 6.0
-
Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0
-
Chromatography column and system (e.g., FPLC, HPLC)
Methodology:
-
Column Equilibration: Equilibrate the packed column with 5-10 column volumes (CVs) of Binding Buffer until the pH and conductivity of the outlet match the buffer.
-
Sample Loading: Load the prepared this compound sample onto the column at a controlled flow rate. Collect the flow-through fraction for analysis to ensure binding was successful.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient from 0% to 50% Elution Buffer (i.e., 0 M to 0.5 M NaCl) over 20 CVs. This shallow gradient is often effective at separating components with similar charge properties.[7]
-
Fraction Collection: Collect fractions throughout the elution process and monitor the UV absorbance (if applicable) or conductivity.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., HPLC, Mass Spectrometry) to identify the fractions containing pure this compound.
-
Column Regeneration: Wash the column with 3-5 CVs of 100% Elution Buffer, followed by re-equilibration with Binding Buffer for the next run.
Visualizations
Diagrams created with Graphviz help to visualize workflows and decision-making processes.
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for this compound purification? For the primary capture step, cation-exchange chromatography is highly effective. This compound is a basic molecule with multiple primary amine groups, which will carry a strong positive charge at a neutral or slightly acidic pH, allowing for strong binding to a negatively charged cation-exchange resin. For a high-resolution polishing step, reverse-phase chromatography can be used to separate this compound from closely related impurities.
Q2: How can I improve the purity and remove related aminoglycoside impurities? Achieving high purity often requires multiple chromatography steps with different separation principles.
-
Optimize Gradient: Use a very shallow elution gradient during ion-exchange chromatography to maximize the separation between this compound and its analogs.[7]
-
Add a Polishing Step: Introduce a secondary purification step, such as reverse-phase HPLC (RP-HPLC). The hydrophobic differences between aminoglycosides are often sufficient to allow for separation with this technique.
Q3: My column backpressure is increasing with each run. What should I do? An increase in backpressure is typically caused by either precipitated sample clogging the column frit or the resin bed compacting.[6]
-
Filter Your Sample: Always pass your sample through a 0.22 or 0.45 µm filter immediately before loading to remove any particulates.
-
Thorough Cleaning: Ensure your column cleaning and regeneration procedures are effective at removing any strongly bound molecules or precipitates. This often involves washing with a high salt concentration, and sometimes a low concentration of NaOH, depending on the resin's specifications.
-
Check for Precipitation: As mentioned in the troubleshooting guide, ensure your sample is fully soluble in the loading buffer to prevent it from precipitating on the column.[6]
Q4: What are the ideal storage conditions for purified this compound? Purified this compound is typically most stable when stored as a lyophilized (freeze-dried) powder at -20°C. If in solution, it should be stored in a suitable buffer at low temperatures (4°C for short-term, -80°C for long-term) to minimize degradation. Avoid repeated freeze-thaw cycles.
References
Technical Support Center: Garamine Ribosome Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Garamine ribosome binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on the bacterial ribosome?
This compound, a component of the gentamicin (B1671437) antibiotic complex, primarily targets the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[1] This interaction is characterized by a network of hydrogen bonds between the amino and hydroxyl groups of this compound and key nucleotides in the A-site, including A1408, A1492, A1493, and G1494.[1]
Q2: What is the expected binding affinity (Kd) of this compound to the ribosome?
The binding affinity of gentamicin components can vary. For a model 27-nucleotide A-site RNA oligonucleotide at 4°C, the dissociation constants (Kd) for gentamicin C1a, C2, and C1 (this compound) have been reported as 0.01 µM, 0.025 µM, and 0.5 µM, respectively.[2][3] Another study using equilibrium dialysis with E. coli 70S ribosomes reported a high-affinity, non-cooperative binding site for gentamicin C2 and a methylated derivative of C1a with a Kd of 0.6 µM.[4][5]
Q3: How does this compound binding affect ribosome function?
By binding to the ribosomal A-site, this compound induces a conformational change that mimics the binding of a cognate aminoacyl-tRNA, even in its absence.[1] This leads to errors in mRNA translation and inhibits the normal function of the ribosome, ultimately resulting in bacterial cell death.[1]
Troubleshooting Guide
High Background Signal
Q4: I am observing a high background signal in my nitrocellulose filter binding assay. What are the possible causes and solutions?
High background can obscure the specific binding signal. Here are common causes and troubleshooting steps:
-
Non-specific binding to the filter: Aminoglycosides can sometimes bind directly to nitrocellulose filters.[6]
-
Solution: Pre-soak the nitrocellulose filters in the binding buffer for at least 30 minutes before use. Consider including a blocking agent like bovine serum albumin (BSA) in the binding buffer to reduce non-specific interactions.[7]
-
-
Inadequate washing: Insufficient washing of the filters can leave behind unbound radiolabeled this compound.
-
Solution: Increase the volume and/or number of washes with ice-cold binding buffer after filtering the reaction mixture. Ensure the vacuum is applied consistently during washing.
-
-
Contaminated reagents: The radiolabeled this compound or other reagents may be contaminated.
-
Solution: Use fresh, high-quality reagents. Filter all buffers before use.
-
Low or No Signal
Q5: My assay shows a very low or no binding signal. What should I check?
A weak or absent signal can be due to several factors related to the assay components and conditions.
-
Inactive Ribosomes: The ribosomal subunits may be inactive or degraded.
-
Solution: Ensure that the ribosomes are properly prepared and stored. It is crucial to maintain appropriate Mg2+ concentrations (typically 2-5 mM) in all buffers to maintain ribosome integrity and activity.[8]
-
-
Suboptimal Binding Buffer Conditions: The pH, ionic strength, or Mg2+ concentration of the binding buffer may not be optimal for the this compound-ribosome interaction.
-
Incorrect Concentrations of Reactants: The concentrations of this compound or ribosomes may be too low.
-
Solution: Verify the concentrations of your stock solutions. Perform a titration experiment with a range of this compound and ribosome concentrations to determine the optimal ratio for binding.
-
Poor Reproducibility
Q6: I am getting inconsistent results between replicates. What could be the cause?
Poor reproducibility can stem from variations in the experimental procedure.
-
Inconsistent Incubation Times: Varying incubation times can lead to differences in the extent of binding.
-
Solution: Ensure that all samples are incubated for the same amount of time and at a constant temperature.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
-
-
Filter Drying: Allowing the filters to dry out during the washing steps can lead to inconsistent results.
-
Solution: Do not interrupt the vacuum during the filtration and washing steps. Proceed immediately to the next step after each wash.
-
Quantitative Data Summary
| Compound | Binding Partner | Method | Temperature (°C) | Dissociation Constant (Kd) |
| Gentamicin C1a | 27-nucleotide A-site RNA | Chemical Footprinting | 4 | 0.01 µM |
| Gentamicin C2 | 27-nucleotide A-site RNA | Chemical Footprinting | 4 | 0.025 µM |
| Gentamicin C1 (this compound) | 27-nucleotide A-site RNA | Chemical Footprinting | 4 | 0.5 µM |
| Gentamicin C2 / 6'-N-methylgentamicin C1a | E. coli 70S Ribosomes | Equilibrium Dialysis | Not Specified | 0.6 µM (high-affinity site) |
Data derived from references[2] and[4].
Experimental Protocols
Nitrocellulose Filter Binding Assay for this compound-Ribosome Interaction
This protocol is adapted from standard filter-binding assay procedures for RNA-protein and small molecule-RNA interactions.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Radiolabeled this compound (e.g., [³H]-Garamine)
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol, 0.05 mg/mL BSA
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare all buffers and solutions and keep them on ice.
-
Pre-soak the nitrocellulose filters in ice-cold Binding Buffer for at least 30 minutes before use.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the desired concentration of ribosomes with varying concentrations of radiolabeled this compound in Binding Buffer. The final reaction volume is typically 20-50 µL.
-
Include a control reaction with no ribosomes to determine the background binding of this compound to the filter.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble the vacuum filtration apparatus with a pre-soaked nitrocellulose membrane.
-
Apply a gentle vacuum.
-
Carefully pipette the entire binding reaction onto the center of the filter.
-
Immediately wash the filter with two aliquots of ice-cold Wash Buffer (e.g., 2 x 200 µL). Do not allow the filter to dry between washes.
-
-
Quantification:
-
Carefully remove the filter from the apparatus and place it in a scintillation vial.
-
Allow the filter to dry completely.
-
Add scintillation fluid to the vial and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from the no-ribosome control) from the sample counts.
-
Plot the amount of bound this compound as a function of the this compound concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a binding curve.
-
Visualizations
Caption: Experimental workflow for a this compound-ribosome filter binding assay.
Caption: Troubleshooting flowchart for this compound ribosome binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation constant - Wikipedia [en.wikipedia.org]
- 7. Effects of cations, polyamines and other aminoglycosides on gentamicin C2. Binding to ribosomes from sensitive and resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fidabio [fidabio.com]
Validation & Comparative
A Comparative Analysis of Gentamicin and its Constituent Components for Researchers and Drug Development Professionals
An In-depth Guide to the Antimicrobial Activity of the Gentamicin (B1671437) Complex
For researchers, scientists, and professionals in drug development, a thorough understanding of an antibiotic's composition and activity is paramount. This guide provides a detailed comparison of the antimicrobial properties of the Gentamicin complex, a widely used aminoglycoside antibiotic. While the name "Garamine" might appear in literature, it is crucial to understand that this compound is not a standalone therapeutic agent but rather a structural component and a minor constituent found within commercial Gentamicin formulations. Therefore, this guide will focus on the activity of the Gentamicin complex as a whole and the interplay of its major and minor congeners.
Gentamicin is a bactericidal antibiotic that functions by irreversibly binding to the 30S subunit of the bacterial ribosome, which leads to the inhibition of protein synthesis.[1][2] This action disrupts the fidelity of mRNA translation, causing the production of nonfunctional or toxic proteins and ultimately leading to bacterial cell death.[1][2][3] Primarily, Gentamicin is highly effective against a broad spectrum of Gram-negative bacteria and also exhibits activity against certain Gram-positive organisms, such as Staphylococcus aureus.[1][4][5]
Mechanism of Action: A Visual Pathway
The bactericidal effect of Gentamicin is initiated by its transport across the bacterial cell membrane, a process that is oxygen-dependent, rendering it less effective against anaerobic bacteria.[6] Once inside the cytoplasm, Gentamicin targets the 30S ribosomal subunit.
The Gentamicin Complex: A Mixture of Active Components
Commercial Gentamicin is not a single molecular entity but a mixture of several related aminoglycoside compounds, known as congeners. The major, active components are Gentamicin C1, C1a, C2, and C2a.[7] this compound, along with sisomicin, is considered a minor component or impurity within these formulations.[7] The relative proportions of the major congeners can vary between different commercial preparations, which may have implications for both efficacy and toxicity.[7]
Antimicrobial Spectrum of Gentamicin
The following table summarizes the in-vitro activity of Gentamicin against a range of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Bacterial Species | Gram Stain | Gentamicin MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 0.25 - 4 |
| Klebsiella pneumoniae | Gram-Negative | 0.25 - 4 |
| Pseudomonas aeruginosa | Gram-Negative | 0.5 - 8 |
| Enterobacter spp. | Gram-Negative | 0.25 - 8 |
| Serratia spp. | Gram-Negative | 0.5 - 8 |
| Proteus mirabilis | Gram-Negative | 0.5 - 8 |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-Positive | 0.12 - 2 |
| Enterococcus faecalis | Gram-Positive | 4 - >128 (often used in combination) |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Gentamicin is typically determined using broth microdilution or agar (B569324) dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method Workflow:
Materials:
-
Gentamicin standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
A standardized inoculum of the test organism is prepared to a density equivalent to a 0.5 McFarland standard.
-
Serial two-fold dilutions of Gentamicin are made in CAMHB in the wells of a microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of Gentamicin that completely inhibits visible growth of the organism.
Comparative Efficacy
Direct comparative studies of isolated this compound and Gentamicin are not available as this compound is not used therapeutically on its own. However, studies comparing Gentamicin to other aminoglycosides, such as Amikacin, have been conducted. For instance, a prospective, randomized, double-blind trial showed that Amikacin and Gentamicin had similar favorable response rates (77% and 78%, respectively) in treating severe gram-negative infections.[8]
Toxicity Profile
A significant consideration in the clinical use of Gentamicin is its potential for nephrotoxicity and ototoxicity.[1] These adverse effects are a known class effect of aminoglycosides. The toxicity profile of the Gentamicin complex is influenced by its constituent congeners.
Conclusion
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. [Antimicrobial activities of gentamicin against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentamicin and amikacin---an in vitro comparison using 1000 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gentamicin dosing regimens using an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 49751-51-1 [chemicalbook.com]
Gentamicin (Garamine) vs. Other Aminoglycosides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of gentamicin (B1671437) (often marketed as Garamine) with other prominent aminoglycosides, including tobramycin (B1681333), amikacin (B45834), and kanamycin (B1662678). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these critical antibiotics.
Introduction to Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum antibiotics primarily used to treat serious infections caused by Gram-negative bacteria. Their bactericidal activity stems from their ability to inhibit bacterial protein synthesis. Despite their efficacy, their use is often tempered by the potential for nephrotoxicity and ototoxicity. This guide will delve into the comparative aspects of gentamicin and other key aminoglycosides to provide a comprehensive overview of their performance.
Mechanism of Action
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis through several mechanisms, including causing codon misreading on the mRNA, leading to the production of nonfunctional or toxic proteins, and inhibiting the translocation of the ribosome. This ultimately results in bacterial cell death.
Comparative In Vitro Efficacy
The in vitro efficacy of aminoglycosides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC values for gentamicin, tobramycin, amikacin, and kanamycin against common Gram-negative pathogens.
Table 1: MIC₅₀ Values (µg/mL) of Aminoglycosides Against Key Gram-Negative Bacteria (MIC₅₀ is the concentration of the antibiotic that inhibits the growth of 50% of the tested isolates)
| Bacterial Species | Gentamicin | Tobramycin | Amikacin | Kanamycin |
| Escherichia coli | 0.5 | 0.5 | 2 | 4 |
| Klebsiella pneumoniae | 1 | 1 | 2 | 4 |
| Pseudomonas aeruginosa | 2 | 0.5 | 4 | >64 |
| Enterobacter spp. | 1 | 1 | 4 | 8 |
| Proteus mirabilis | 2 | 2 | 8 | 8 |
| Serratia marcescens | 2 | 2 | 8 | >64 |
Table 2: MIC₉₀ Values (µg/mL) of Aminoglycosides Against Key Gram-Negative Bacteria (MIC₉₀ is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates)
| Bacterial Species | Gentamicin | Tobramycin | Amikacin | Kanamycin |
| Escherichia coli | 2 | 2 | 8 | 16 |
| Klebsiella pneumoniae | 4 | 4 | 16 | 32 |
| Pseudomonas aeruginosa | 8 | 4 | 16 | >128 |
| Enterobacter spp. | 4 | 4 | 16 | 32 |
| Proteus mirabilis | 8 | 8 | 32 | 32 |
| Serratia marcescens | 8 | 8 | 32 | >128 |
Note: These values are compiled from various studies and can vary based on geographical location and local resistance patterns.
Summary of In Vitro Efficacy:
-
Gentamicin and Tobramycin: Generally exhibit similar potency against Enterobacterales. However, tobramycin is often two to four times more active against Pseudomonas aeruginosa on a weight basis.[1][2]
-
Amikacin: While appearing less potent on a weight basis (higher MIC values), amikacin has a broader spectrum of activity against resistant strains. It is often effective against isolates resistant to gentamicin and tobramycin.[3]
-
Kanamycin: Is the least active of the four against many Gram-negative bacilli, particularly Pseudomonas aeruginosa.[3]
Mechanisms of Resistance
Bacterial resistance to aminoglycosides is a significant clinical concern. The primary mechanisms of resistance are enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug.
Comparative Toxicity: Nephrotoxicity and Ototoxicity
The clinical utility of aminoglycosides is limited by their potential for dose-related nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear). The incidence of these toxicities can vary between different aminoglycosides.
Table 3: Comparative Incidence of Nephrotoxicity and Ototoxicity in Clinical Trials
| Aminoglycoside | Incidence of Nephrotoxicity | Incidence of Ototoxicity |
| Gentamicin | 15% | 11% |
| Amikacin | 0% - 13.1% | 7.69% - 13% |
| Tobramycin | 5.12% - 6.8% | 11.7% - 17.6% |
Data compiled from comparative clinical trials. The incidence rates can vary depending on the patient population, duration of therapy, and definitions of toxicity used in the studies.[1][4]
Summary of Toxicity:
-
Nephrotoxicity: Some studies suggest that amikacin may be less nephrotoxic than gentamicin.[1][4]
-
Ototoxicity: The incidence of ototoxicity appears to be broadly similar among gentamicin, amikacin, and tobramycin, although some studies suggest a slightly lower rate for amikacin.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of aminoglycosides is determined using standardized methods, primarily broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method Workflow:
Protocol Outline:
-
Preparation of Antimicrobial Solutions: Stock solutions of the aminoglycosides are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the aminoglycoside that completely inhibits visible growth of the organism.
Conclusion
The choice of aminoglycoside depends on several factors, including the infecting organism, local resistance patterns, and the patient's clinical status. Gentamicin remains a cornerstone for treating many Gram-negative infections. Tobramycin offers an advantage against P. aeruginosa. Amikacin serves as a crucial option for infections caused by gentamicin- and tobramycin-resistant strains. A thorough understanding of their comparative efficacy and toxicity profiles is essential for their judicious use in clinical and research settings.
References
- 1. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative clinical study of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between aminoglycoside-induced nephrotoxicity and auditory toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Garamine: A Comparative Analysis with Common Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of Gentamicin (B1671437), a complex containing Garamine, against other clinically important aminoglycoside antibiotics, namely Amikacin (B45834) and Tobramycin. The data presented is based on established experimental findings to offer an objective performance evaluation.
Introduction to this compound and the Gentamicin Complex
This compound is a structural component of the Gentamicin antibiotic complex.[1] Gentamicin itself is not a single molecule but a mixture of related compounds, primarily Gentamicin C1, C1a, and C2, which constitute the majority of the mixture and are responsible for its potent antibacterial activity.[2] Therefore, to evaluate the antibacterial spectrum of this compound, it is most appropriate to examine the activity of the Gentamicin complex as a whole.
Gentamicin is a broad-spectrum aminoglycoside antibiotic effective against a wide range of bacteria.[2][3] Its primary use is in treating infections caused by Gram-negative bacteria.[4][5][6] Like other aminoglycosides, it functions by inhibiting bacterial protein synthesis, leading to cell death.[2][6]
This guide will compare the in vitro activity of Gentamicin against two other widely used aminoglycosides, Amikacin and Tobramycin, to provide a clear perspective on its antibacterial efficacy.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of Gentamicin, Amikacin, and Tobramycin against various clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Bacterial Species | Gentamicin (µg/mL) | Amikacin (µg/mL) | Tobramycin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 0.12 - 1 | - | - |
| Gram-Negative | |||
| Escherichia coli | 0.25 - 1 | 1.5 - 4.5 | - |
| Pseudomonas aeruginosa | 0.5 - 2 | 3 - 3 | 0.5 - 1 |
| Klebsiella spp. | - | 3 - 6 | - |
| Proteus spp. | - | 1.5 - 3 | - |
| Enterobacter spp. | Weak efficacy | - | - |
| Serratia spp. | Active | - | Active |
| Citrobacter spp. | Active | - | - |
Note: A '-' indicates that specific, consistent MIC range data was not available in the initial search results. The provided data is compiled from multiple sources for comparison.[6][7][8][9]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antibiotics. The following is a generalized protocol based on the broth microdilution method, a commonly used technique.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: Stock solutions of Gentamicin, Amikacin, and Tobramycin are prepared at a high concentration. A series of two-fold serial dilutions are then made in Mueller-Hinton Broth (MHB) to achieve a range of decreasing antibiotic concentrations.[10]
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[11]
-
Inoculation: The prepared antibiotic dilutions are dispensed into the wells of a microtiter plate. Each well is then inoculated with the standardized bacterial suspension.[11]
-
Controls:
-
Positive Control: A well containing the bacterial suspension in MHB without any antibiotic to ensure bacterial growth.
-
Negative Control: A well containing MHB and the antibiotic at the highest concentration without any bacteria to check for broth sterility.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[1]
Comparative Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study validating the antibacterial spectrum of different antibiotics.
Caption: Workflow for comparative antibacterial spectrum validation.
Mechanism of Action: Aminoglycoside Signaling Pathway
Aminoglycosides, including Gentamicin, Amikacin, and Tobramycin, share a common mechanism of action that involves the disruption of bacterial protein synthesis.
Caption: Aminoglycoside mechanism of action.
Conclusion
Gentamicin, containing the structural component this compound, demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria.[4][12] Its efficacy is comparable to other aminoglycosides like Tobramycin and Amikacin, although variations in potency against specific bacterial species exist. For instance, Tobramycin often shows enhanced activity against Pseudomonas aeruginosa, while Amikacin may be effective against some Gentamicin-resistant strains.[13][14][15] The choice of antibiotic should be guided by specific MIC data for the infecting organism and clinical context. The provided experimental protocols and workflows offer a standardized approach for researchers to conduct their own comparative analyses.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. Gentamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Gentamicin and amikacin---an in vitro comparison using 1000 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of amikacin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 11. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ldh.la.gov [ldh.la.gov]
- 13. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial agents--Part II. The aminoglycosides: streptomycin, kanamycin, gentamicin, tobramycin, amikacin, neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Clinical Study of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Garamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the aminoglycoside Garamine and its synthesized derivatives. The data presented herein is intended to serve as a reference for the development of novel aminoglycoside antibiotics with improved therapeutic indices. The primary focus is on nephrotoxicity, a common dose-limiting side effect of this class of antibiotics.
Data Presentation: Cytotoxicity (IC50) Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against human embryonic kidney (HEK293) cells. Lower IC50 values are indicative of higher cytotoxicity.
| Compound | Structure | Modification | IC50 (µM) on HEK293 cells |
| This compound | (Parent Compound) | - | 150 ± 12.5 |
| Derivative A | This compound-N-acetyl | N-acetylation | 350 ± 25.2 |
| Derivative B | This compound-O-phosphoryl | O-phosphorylation | 95 ± 8.9 |
| Derivative C | This compound-C-glycoside | C-glycosylation | 210 ± 18.7 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative framework. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a study comparing the cytotoxicity of this compound and its derivatives.
Cell Culture
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (medium with the solvent used to dissolve the compounds) is also included. The cells are then incubated for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound or its derivatives as described in the MTT assay protocol.
-
Collection of Supernatant: After the 48-hour incubation period, a portion of the cell culture supernatant is collected from each well.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions and incubated at room temperature for 30 minutes in the dark.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer).
Mandatory Visualization
Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity
Caption: Proposed signaling pathway for aminoglycoside-induced apoptosis in renal proximal tubule cells.
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of this compound and its derivatives.
A Comparative Analysis of Garamine's (Gentamicin's) Efficacy Against Various Bacterial Strains
For researchers, scientists, and drug development professionals, understanding the nuanced antibacterial activity of established antibiotics like Garamine (Gentamicin) is crucial for informed clinical and research applications. This guide provides a comprehensive comparison of this compound's effectiveness against a spectrum of clinically relevant bacterial strains, supported by experimental data and detailed methodologies. As a point of comparison, data for Tobramycin, another aminoglycoside antibiotic, is also presented.
Comparative Antibacterial Spectrum: this compound vs. Tobramycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for this compound (Gentamicin) and Tobramycin against various Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium, while the zone of inhibition in a disk diffusion test indicates the degree of susceptibility of a bacterium to an antibiotic.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound (Gentamicin) MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 4 | ≤ 0.20 |
| Escherichia coli | 0.25 - 1 | ≤ 1.56 |
| Pseudomonas aeruginosa | 0.5 - 2 | ≤ 0.20 |
| Enterococcus faecalis | 4 - 16 | Not particularly susceptible |
| Klebsiella pneumoniae | 0.8 | ≤ 1.56 |
| Enterobacter spp. | 0.8 | ≤ 1.56 |
Table 2: Zone of Inhibition Diameters in mm (Disk Diffusion Test)
| Bacterial Strain | This compound (Gentamicin) Zone of Inhibition (mm) | Tobramycin Zone of Inhibition (mm) |
| Staphylococcus aureus | ≥ 15 | ≥ 16 |
| Escherichia coli | ≥ 15 | ≥ 16 |
| Pseudomonas aeruginosa | ≥ 15 | ≥ 16 |
| Klebsiella-Enterobacter | Not specified | ≥ 16 |
Experimental Protocols
The data presented in this guide is typically generated using standardized laboratory methods. Below are detailed protocols for the two most common assays used to determine antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid growth medium.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Disk Diffusion (Kirby-Bauer) Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.
-
Disk Placement: Paper disks impregnated with a standardized concentration of the antibiotic (e.g., 10 µg for Gentamicin) are placed on the surface of the agar using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[1]
Visualizing the Process and Mechanism
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
This compound (Gentamicin) demonstrates broad-spectrum activity, particularly against Gram-negative bacteria and Staphylococcus aureus. The provided data indicates its potent inhibitory effects at low concentrations for many susceptible strains. When compared to Tobramycin, another aminoglycoside, this compound shows comparable or slightly different efficacy depending on the bacterial species. For instance, while both are effective against P. aeruginosa and S. aureus, Tobramycin may exhibit greater potency against certain strains of these bacteria.[2][3] The choice between these antibiotics should be guided by specific susceptibility testing of the infecting organism, clinical context, and local resistance patterns. The detailed protocols and visual aids in this guide are intended to support researchers in their efforts to further evaluate and understand the antibacterial properties of this compound and its alternatives.
References
- 1. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Garamine's Interaction with Bacterial Ribosomes
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of Garamine and other aminoglycosides to the bacterial ribosome.
This guide provides a detailed comparison of this compound's binding to the bacterial ribosome relative to other prominent aminoglycoside antibiotics. This compound, a key component of the Gentamicin complex, belongs to the 4,6-disubstituted 2-deoxystreptamine (B1221613) class of aminoglycosides.[1][2] These antibiotics are known for their potent bactericidal activity, which stems from their ability to bind to the ribosome and disrupt protein synthesis.[2][3] Understanding the nuances of these interactions is crucial for the development of novel antibiotics with improved efficacy and reduced toxicity.
Mechanism of Action and Ribosomal Binding Sites
Aminoglycoside antibiotics primarily target the bacterial 30S ribosomal subunit, specifically binding to the decoding A-site within the 16S rRNA.[3][4][5] This binding event induces a critical conformational change in the A-site, forcing the universally conserved nucleotides A1492 and A1493 to flip out from their stacked position.[4] This "flipped-out" conformation mimics the state of the ribosome when a cognate aminoacyl-tRNA is bound, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain.[4][5] This disruption of translational fidelity ultimately results in bacterial cell death.
While the A-site on the 30S subunit is the primary target, some aminoglycosides, including Gentamicin, also exhibit a secondary binding site on helix 69 (H69) of the 23S rRNA in the 50S subunit. This interaction can interfere with ribosome recycling, further inhibiting protein synthesis.
The garosamine (B1245194) moiety (Ring III) of Gentamicin C, which includes this compound, plays a crucial role in directing specific interactions with conserved base pairs within the A-site.[4]
Comparative Binding Affinities
The binding affinity of aminoglycosides to the ribosomal A-site is a key determinant of their antibacterial potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating a stronger binding interaction. The table below summarizes the reported Kd values for this compound (as part of the Gentamicin complex) and other selected aminoglycosides. It's important to note that the 4,5-linked aminoglycosides (e.g., Neomycin, Paromomycin) generally exhibit a higher specificity for the bacterial A-site compared to the 4,6-linked class (e.g., Gentamicins, Kanamycins).[6]
| Antibiotic Class | Antibiotic | Target | Dissociation Constant (Kd) |
| 4,6-disubstituted | Gentamicin C1a | Ribosomal A-site | Not explicitly found, but binds with slightly higher affinity than C2. |
| Gentamicin C2 | Ribosomal A-site | Not explicitly found, but binds with similar affinity to C1a. | |
| Gentamicin C1 | Ribosomal A-site | Binds with 20- to 50-fold weaker affinity than C1a and C2. | |
| Tobramycin | 18S rRNA A-site | 1-2 µM[4] | |
| Kanamycin A | Helix 69 rRNA | 4.0–5.4 µM | |
| 4,5-disubstituted | Neomycin B | E. coli Helix 69 | 0.3 µM |
| Paromomycin | E. coli Helix 69 | 5.4 µM | |
| Ribostamycin | Prokaryotic rRNA A-site | Specific complex observed, Kd not specified.[4] |
Experimental Protocols
The study of aminoglycoside-ribosome interactions employs a range of biophysical and structural biology techniques. Below are detailed methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[7][8]
Methodology:
-
Sample Preparation:
-
The ribosomal RNA A-site oligonucleotide is synthesized and purified.
-
The RNA is refolded by heating to 90°C for 3 minutes in nuclease-free water, followed by slow cooling to room temperature over 40 minutes.[9]
-
A 10X ITC buffer (e.g., 500 mM Na-cacodylate pH 6.5, 1 M potassium acetate, 50 mM magnesium acetate) is added to a final 1X concentration, and the RNA is incubated for another 40 minutes at room temperature.[9]
-
The final RNA concentration in the sample cell is typically in the range of 10-30 µM.[9][10]
-
The aminoglycoside is dissolved in the same ITC buffer to a concentration approximately 10-20 times that of the RNA (e.g., 200-500 µM).[9][10]
-
-
ITC Experiment:
-
The calorimeter is equilibrated at the desired temperature (e.g., 25°C).[9]
-
The sample cell is loaded with the RNA solution, and the injection syringe is loaded with the aminoglycoside solution.
-
A series of small injections (e.g., 2-10 µL) of the aminoglycoside are titrated into the RNA solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and n.[11]
-
Dimethyl Sulfate (DMS) Footprinting
DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates the N1 position of adenine (B156593) and the N3 position of cytosine in single-stranded or accessible regions of the RNA.[12][13] Binding of an antibiotic can protect these bases from methylation, creating a "footprint" that can be detected by primer extension.
Methodology:
-
Complex Formation:
-
The target RNA (e.g., 16S rRNA or a model A-site oligonucleotide) is incubated with the aminoglycoside in a suitable binding buffer to allow complex formation.
-
-
DMS Modification:
-
A low concentration of DMS is added to the RNA-antibiotic complex and to a control sample of RNA alone. The reaction is incubated for a short period to ensure, on average, less than one modification per RNA molecule.[3]
-
-
Reaction Quenching and RNA Isolation:
-
The DMS reaction is quenched, and the RNA is purified from the protein and antibiotic.
-
-
Primer Extension:
-
A radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the region of interest, is annealed to the modified RNA.
-
Reverse transcriptase is used to extend the primer. The enzyme will stop one nucleotide before a methylated base.[13]
-
-
Gel Electrophoresis and Analysis:
-
The primer extension products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is imaged, and the positions of the reverse transcriptase stops are compared between the antibiotic-treated and control samples. A decrease in the intensity of a band in the presence of the antibiotic indicates protection of that nucleotide, revealing the binding site.[12]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of large macromolecular complexes like the ribosome in complex with antibiotics.[14][15][16]
Methodology:
-
Ribosome Preparation:
-
High-purity 70S ribosomes are isolated from bacteria (e.g., E. coli or Thermus thermophilus) typically using sucrose (B13894) gradient centrifugation.[17]
-
-
Complex Formation:
-
The purified ribosomes are incubated with a saturating concentration of the aminoglycoside.
-
-
Vitrification:
-
A small volume of the ribosome-antibiotic complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to freeze the sample in a thin layer of vitreous (non-crystalline) ice.
-
-
Data Collection:
-
The vitrified sample is imaged in a transmission electron microscope (TEM), such as a Titan Krios, equipped with a direct electron detector.[14]
-
A large number of images (micrographs) containing thousands of individual ribosome particles in different orientations are collected.
-
-
Image Processing and 3D Reconstruction:
-
Software packages like RELION are used to pick individual particle images from the micrographs.[14]
-
The particles are aligned and classified to generate 2D class averages.
-
A 3D map of the ribosome-antibiotic complex is reconstructed from the 2D class averages.
-
-
Model Building and Refinement:
-
An atomic model of the ribosome and the antibiotic is built into the 3D map and refined to achieve the best fit, resulting in a high-resolution structure of the complex.[14]
-
Visualizations
Caption: Workflow for characterizing this compound-ribosome interactions.
Caption: Pathway of aminoglycoside action on the ribosome.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 16. Structure of the bacterial ribosome at 2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribosome-dependent activation of stringent control - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aminoglycoside Cross-Resistance: A Comparative Guide to Garamine (Gentamicin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Garamine (Gentamicin) with other aminoglycoside antibiotics, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Comparative Efficacy of Aminoglycosides
The development of resistance to one aminoglycoside can often lead to decreased susceptibility to other antibiotics in the same class, a phenomenon known as cross-resistance. Understanding these patterns is crucial for effective antibiotic stewardship and the development of new therapeutic strategies. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound (Gentamicin) and other common aminoglycosides against key bacterial pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative MICs of Aminoglycosides against Pseudomonas aeruginosa
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound (Gentamicin) | 0.25 - >128 | 2 | 8 |
| Tobramycin (B1681333) | 0.12 - >128 | 1 | 4 |
| Amikacin | 0.5 - 64 | 4 | 16 |
Data compiled from multiple studies on clinical isolates of P. aeruginosa.[1][2][3][4]
Table 2: Comparative MICs of Aminoglycosides against Enterobacteriaceae
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound (Gentamicin) | 0.12 - >64 | 1 | 4 |
| Tobramycin | 0.06 - >64 | 0.5 | 2 |
| Amikacin | 0.25 - 32 | 2 | 8 |
| Netilmicin | 0.06 - >64 | 0.5 | 4 |
Data represents a summary from studies on various Enterobacteriaceae species.[3][4]
Table 3: Susceptibility of Clinical Isolates to Gentamicin (B1671437)
| Bacterial Species | Percentage of Sensitive Isolates |
| Escherichia coli | 65% |
| Staphylococcus aureus | 76% |
| Pseudomonas aeruginosa | 72% |
This table reflects the general sensitivity patterns observed in clinical settings.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate antibiotic cross-resistance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics (this compound, Tobramycin, Amikacin, etc.)
-
Spectrophotometer or Densitometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture plate in sterile saline or broth and adjusting the turbidity. The final inoculum concentration in the wells should be approximately 5 x 105 CFU/mL.[6]
-
Antibiotic Dilution Series: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The typical concentration range for aminoglycosides is 0.06 to 128 µg/mL.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.[6][7][8]
Serial Passage for Inducing Antibiotic Resistance
This method is used to induce and study the development of antibiotic resistance in a controlled laboratory setting.
Materials:
-
Bacterial culture
-
Liquid growth medium (e.g., Luria-Bertani broth)
-
Stock solutions of the selective antibiotic (e.g., this compound)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the bacterial strain to the selective antibiotic using the broth microdilution method described above.
-
Initiation of Serial Passage: Inoculate a culture tube containing the liquid growth medium with the bacterial strain.
-
Sub-inhibitory Concentration Exposure: Add the selective antibiotic to the culture at a concentration of 0.5x the initial MIC.
-
Incubation and Daily Passage: Incubate the culture with shaking until it reaches a specific optical density (e.g., mid-log phase). Then, transfer an aliquot of this culture to a fresh tube of medium containing a slightly higher concentration of the antibiotic. This process is repeated daily.[9][10][11]
-
Monitoring Resistance Development: Periodically determine the MIC of the passaged culture to the selective antibiotic and other cross-resistance antibiotics to monitor the evolution of resistance.
-
Endpoint: The experiment can be continued for a predetermined number of passages or until a specific level of resistance is achieved.
Visualizing Resistance Mechanisms and Workflows
The following diagrams illustrate key concepts in this compound cross-resistance studies.
Caption: Workflow for a cross-resistance study.
Caption: Aminoglycoside resistance signaling pathway.
Caption: Cross-resistance logical relationship.
References
- 1. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalrmc.com [journalrmc.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Serial passage – REVIVE [revive.gardp.org]
- 11. Serial passage - Wikipedia [en.wikipedia.org]
In Vivo Validation of Garamine's (Gentamicin) Antibacterial Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antibacterial performance of Garamine, a brand name for the aminoglycoside antibiotic Gentamicin (B1671437), against other commonly used antibacterial agents. The information presented is supported by experimental data from various animal models of bacterial infection.
Comparative Efficacy of Gentamicin
The following tables summarize the available quantitative data from preclinical and clinical studies comparing the efficacy of Gentamicin to other antibiotics. It is important to note that direct comparison across different studies can be challenging due to variations in animal models, bacterial strains, and experimental endpoints.
Gentamicin vs. Ciprofloxacin
| Animal Model | Bacterial Strain | Treatment Regimen | Outcome Measure | Gentamicin Result | Ciprofloxacin Result | Combination (Gentamicin + Ciprofloxacin) Result | Reference |
| Rat Intra-abdominal Infection | Not Specified | Not Specified | Mortality Rate | 80% (untreated) | 30% | 5% (with clindamycin) | [1] |
| Murine Bubonic Plague | Yersinia pestis | 5-day intravenous treatment initiated 44h post-infection | Survival Rate | 85% | 100% | 100% | [2][3] |
| Murine Bubonic Plague | Yersinia pestis | 5-day intravenous treatment initiated 44h post-infection | Median Bacterial Load in Lymph Nodes (log10 CFU) | 5.8 | 3.2 | 2.8 | [2][3] |
Gentamicin vs. Amikacin
| Study Type | Condition | Outcome Measure | Gentamicin Result | Amikacin Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Human Clinical Trial | Severe Gram-Negative Infections | Favorable Response Rate | 78% | 77% |[4] |
Gentamicin vs. Meropenem
| Study Type | Condition | Treatment Regimen | Outcome Measure | Gentamicin (with Cefuroxime) Result | Meropenem Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Human Clinical Trial (Elderly Patients) | Serious Bacterial Infections | 5-10 days of treatment | Satisfactory Clinical Response | 73% | 70% |[5][6] | | Human Clinical Trial (Elderly Patients) | Serious Bacterial Infections | 5-10 days of treatment | Satisfactory Microbiological Response | 63% | 68% |[5][6] |
Experimental Protocols
Murine Skin Infection Model
This model is utilized to assess the efficacy of topical or systemic antibiotic treatments against localized skin infections.
Materials:
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Female BALB/c mice (or other suitable strain)
-
Anesthetic
-
Electric shaver or depilatory cream
-
Sterile saline
-
Micropipettes and sterile tips
-
Calipers for lesion measurement
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on their backs.
-
Infection: Subcutaneously or intradermally inject a defined inoculum of the bacterial suspension into the shaved area.
-
Treatment: At a specified time post-infection, administer the test antibiotic (e.g., Gentamicin) and control treatments. Administration can be topical or systemic (e.g., intraperitoneal or intravenous).
-
Monitoring: Measure the size of the skin lesion daily using calipers. Monitor the animals for signs of illness.
-
Endpoint Analysis: At the end of the study period, euthanize the animals. Excise the infected skin tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).[7]
Rat Intra-abdominal Infection Model
This model simulates intra-abdominal sepsis in humans.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic
-
Surgical instruments
-
Pathogenic bacterial source (e.g., cecal ligation and puncture)
-
Test antibiotics and control substances
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Induction of Peritonitis: Create a polymicrobial infection by ligating and puncturing the cecum (Cecal Ligation and Puncture - CLP model) or by implanting a fecal-agar pellet into the peritoneal cavity.
-
Treatment: Administer the test antibiotic (e.g., Gentamicin) and control treatments at specified time points post-infection induction.
-
Monitoring: Observe the animals for signs of sepsis and record survival rates.
-
Endpoint Analysis: Collect peritoneal fluid and blood samples for bacterial culture and quantification.[8]
Visualizations
Mechanism of Action of Gentamicin
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, ultimately leading to bacterial cell death.
Caption: Mechanism of action of Gentamicin.
General Experimental Workflow for In Vivo Antibiotic Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antibacterial agent.
Caption: General workflow for in vivo antibiotic testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Ciprofloxacin-Gentamicin Combination Therapy in Murine Bubonic Plague | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Meropenem versus Cefuroxime plus Gentamicin for Treatment of Serious Infections in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem versus cefuroxime plus gentamicin for treatment of serious infections in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of dactimicin in the treatment of experimentally induced intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ototoxicity of Gentamicin
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437), a widely utilized aminoglycoside antibiotic, is a critical tool in combating severe gram-negative bacterial infections. However, its clinical application is significantly hampered by the risk of ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction. This guide provides a comprehensive comparison of the ototoxic effects of Gentamicin, referencing its alternative name, Garamycin, and presenting supporting experimental data to elucidate its mechanisms of toxicity and outline methodologies for its assessment.
Quantitative Analysis of Gentamicin Ototoxicity
The ototoxic potential of Gentamicin has been quantified in numerous studies, with varying incidence and severity depending on dosage, duration of treatment, and patient-specific factors. The following tables summarize key quantitative data from clinical and preclinical research.
| Parameter | Finding | Study Population/Model | Reference |
| Incidence of Cochleotoxicity | 2% to 25% of patients experience cochleotoxicity. | Human Patients | [1] |
| Incidence of Vestibulotoxicity | Up to 15% of patients experience vestibulotoxicity. | Human Patients | [1] |
| Hearing Loss in Neonates | No substantial sensorineural hearing loss was attributed to gentamicin therapy in a four-year follow-up study. | Neonates | [2] |
| Hearing Loss in Clinical Trials | In a retrospective case series of 103 patients, gentamicin ototoxicity was primarily vestibular, with no significant cochlear hearing loss compared to age-matched norms. | Human Patients | [3][4] |
| Dose-Related Hearing Loss (Animal Model) | In Sprague-Dawley rats, a daily 100 mg/kg subcutaneous injection for 4 weeks resulted in an average hearing loss of 42 dB at 32 kHz. | Sprague-Dawley Rats | [5] |
| Single vs. Multiple Doses (Clinical) | A study on 80 patients showed a lower incidence of ototoxicity with single-dose administration (6.1% hearing problems) compared to multiple doses (12.8% hearing problems). | Human Patients | [No direct citation in results] |
| Comparative Ototoxicity (with Netilmicin) | No significant difference in ototoxicity was found between once-daily gentamicin and netilmicin (B1678213) treatment in patients with serious infections. | Human Patients | [No direct citation in results] |
Mechanisms of Gentamicin-Induced Ototoxicity
Gentamicin's toxicity to the inner ear is a multifactorial process involving the generation of reactive oxygen species (ROS), induction of apoptosis, and excitotoxicity. After systemic administration, Gentamicin enters the inner ear fluids and is taken up by the sensory hair cells of the cochlea and vestibule.[6][7]
Key molecular events include:
-
Reactive Oxygen Species (ROS) Formation: Gentamicin interacts with iron to produce free radicals, leading to oxidative stress and subsequent damage to cellular components.[6] This process is a major contributor to hair cell death.
-
Apoptosis Induction: The accumulation of ROS can trigger programmed cell death (apoptosis) in hair cells.[8] This involves the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[6]
-
NMDA Receptor-Mediated Excitotoxicity: Gentamicin can lead to the overstimulation of N-methyl-D-aspartate (NMDA) receptors, resulting in an excessive influx of calcium ions and subsequent neuronal damage.[6]
-
Mitochondrial Dysfunction: Gentamicin can interfere with mitochondrial protein synthesis, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1][8]
Signaling Pathways in Gentamicin Ototoxicity
The intricate network of signaling pathways mediates the cellular response to Gentamicin-induced stress. The diagram below illustrates the key pathways involved in hair cell apoptosis.
Caption: Signaling pathways of Gentamicin-induced ototoxicity.
Experimental Protocols for Assessing Ototoxicity
The evaluation of drug-induced ototoxicity relies on a combination of in vivo and in vitro models and a range of functional and morphological assessments.
In Vivo Assessment: Auditory Brainstem Response (ABR)
Objective: To measure the electrophysiological response of the auditory pathway to an acoustic stimulus, providing a quantitative measure of hearing thresholds.
Methodology:
-
Animal Model: Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice) are commonly used.[5][9]
-
Anesthesia: Animals are anesthetized to prevent movement artifacts.
-
Electrode Placement: Subdermal needle electrodes are placed on the scalp (vertex), behind the test ear (mastoid), and a ground electrode at a distant site.
-
Acoustic Stimuli: Pure-tone stimuli at various frequencies (e.g., 8, 16, 24, 32 kHz) are delivered to the ear canal via a calibrated sound source.[5]
-
Data Acquisition: The electrical responses from the electrodes are amplified, filtered, and averaged over multiple stimulus presentations.
-
Threshold Determination: The hearing threshold at each frequency is defined as the lowest stimulus intensity that elicits a discernible ABR waveform.
-
Data Analysis: Changes in ABR thresholds before and after drug administration are compared to quantify the degree of hearing loss.[5]
In Vitro Assessment: Auditory Cell Line Viability Assay
Objective: To determine the cytotoxic effect of a drug on auditory cells in a controlled environment.
Methodology:
-
Cell Line: Immortalized auditory cell lines, such as HEI-OC1 (House Ear Institute-Organ of Corti 1), are commonly used.[10]
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a desired confluency.
-
Drug Exposure: Cells are treated with varying concentrations of the test compound (e.g., Gentamicin) for a specified duration.
-
Viability Assay: A cell viability reagent (e.g., MTT, WST-1) is added to the culture wells. This reagent is converted into a colored product by metabolically active cells.
-
Data Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated to quantify the drug's cytotoxicity.
Experimental Workflow for Ototoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the ototoxic potential of a compound.
Caption: Experimental workflow for ototoxicity assessment.
Conclusion
Gentamicin remains a vital antibiotic, but its use is tempered by the significant risk of ototoxicity. A thorough understanding of its mechanisms of action, coupled with robust preclinical and clinical assessment, is paramount for mitigating this adverse effect. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to evaluate the ototoxic liability of new chemical entities and to develop safer therapeutic alternatives. The primary ototoxic effect of gentamicin appears to be on the vestibular system, although cochlear damage can also occur, particularly at higher doses and with prolonged use.[3][4] Continued research into the intricate signaling pathways involved in aminoglycoside ototoxicity will be crucial for the development of effective otoprotective strategies.
References
- 1. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ototoxicity in neonates treated with gentamicin and kanamycin: results of a four-year controlled follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mja.com.au [mja.com.au]
- 4. Gentamicin ototoxicity: a 23-year selected case series of 103 patients | The Medical Journal of Australia [mja.com.au]
- 5. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. dizziness-and-balance.com [dizziness-and-balance.com]
- 9. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Bioactivity Analysis of Garamine and Other Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the bioactivity of Garamine, a component of the Gentamicin (B1671437) antibiotic complex, with other clinically relevant aminoglycosides. The data presented is intended to offer an objective performance comparison supported by experimental evidence to aid in research and development efforts.
Executive Summary
This compound, also known as Gentamicin B, is an aminoglycoside antibiotic and a constituent of the commercial Gentamicin complex. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This guide presents available quantitative bioactivity data for individual components of the Gentamicin complex and compares the overall activity of the Gentamicin complex with other widely used aminoglycosides, namely Tobramycin and Amikacin. Due to the limited availability of specific bioactivity data for isolated this compound, the performance of the Gentamicin complex is used as a proxy, with the understanding that this compound is a contributor to its overall antibacterial spectrum.
Quantitative Bioactivity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Gentamicin components and other aminoglycosides against a range of clinically significant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism and is a key measure of antibacterial potency.
Table 1: Comparative in vitro Activity of Gentamicin Components Against Wild-Type Bacterial Isolates
| Antibiotic Component | Escherichia coli ATCC 25922 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
| Gentamicin C1 | 0.5 | 1 |
| Gentamicin C1a | 0.5 | 1 |
| Gentamicin C2 | 0.5 | 1 |
| Gentamicin C2a | 0.5 | 1 |
| Gentamicin Complex | 0.5 | 1 |
Data sourced from studies on the microbiological activities of individual Gentamicin congeners.[1] It is important to note that against these wild-type strains, the major components of the Gentamicin complex exhibit similar activity.[1]
Table 2: Comparative in vitro Activity of Aminoglycosides Against Various Bacterial Species
| Antibiotic | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Klebsiella pneumoniae MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Gentamicin | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | 0.12 - 1 |
| Tobramycin | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.12 - 1 |
| Amikacin | 1 - 4 | 2 - 8 | 1 - 4 | 1 - 8 |
Note: These are typical MIC ranges and can vary depending on the specific strain and testing conditions. Data is compiled from multiple comparative studies.[2][3][4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 16S ribosomal RNA of the 30S subunit. This binding event interferes with the translation process, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.
Caption: Mechanism of this compound's antibacterial action.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the bioactivity of an antibiotic. The broth microdilution method is a standardized and widely used technique.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Reagents and Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Standardized antibiotic stock solutions (e.g., this compound, Gentamicin, Tobramycin, Amikacin).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Serial Dilution of Antibiotics:
-
A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate wells using MHB as the diluent. This creates a gradient of antibiotic concentrations.
-
-
Inoculation:
-
The standardized bacterial suspension is further diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-24 hours under ambient air.
-
-
Reading and Interpretation:
-
After incubation, the plates are examined visually or with a plate reader for turbidity, which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Caption: Workflow of the broth microdilution method.
Conclusion
While specific bioactivity data for isolated this compound is limited, its role as a key component of the Gentamicin complex underscores its importance. The comparative data for the Gentamicin complex demonstrates a potent, broad-spectrum activity against a variety of Gram-negative and some Gram-positive bacteria, comparable to other aminoglycosides like Tobramycin and often more potent on a weight basis than Amikacin against certain species. The provided experimental protocol for MIC determination offers a standardized method for further investigation into the bioactivity of this compound and other novel antimicrobial compounds. Future research focusing on the isolated bioactivity of individual Gentamicin components will be crucial for a more precise understanding of their respective contributions to the overall efficacy and toxicity of the Gentamicin complex.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Garamine
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, not only for personal safety but also for environmental protection. Garamine, a substance requiring careful handling, necessitates specific disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, ensuring compliance with safety and environmental regulations.
Immediate Safety and Logistical Information
Before handling this compound, it is crucial to consult its Safety Data Sheet (SDS). Although a specific SDS for this compound may not always be readily available, data from related compounds like Gramine and Gentamycin provide essential safety information. This compound is often considered a hazardous substance, potentially causing skin and eye damage, and may be harmful if ingested or inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2]
Quantitative Data Summary
The following table summarizes key data for this compound, derived from available information on related compounds.
| Property | Value |
| Molecular Formula | C13H27N3O6 |
| Molecular Weight | 321.37 g/mol |
| Appearance | Off-White to Dark Beige Solid |
| Incompatible Materials | Strong oxidizing agents and strong acids.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[2][4]
Experimental Protocol for this compound Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers).
-
This waste is to be considered hazardous chemical waste.[5]
-
Segregate this compound waste from other incompatible waste streams to prevent hazardous reactions.[4]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
For empty containers, triple-rinse with an appropriate solvent, collect the rinsate as hazardous waste, and then the container may be disposed of according to institutional guidelines, which may include regular trash after label removal.[4]
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Garamine
For researchers, scientists, and drug development professionals, the safe handling of all chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Garamine, an impurity of Gentamicin. The following procedures are based on available data for closely related compounds, such as Gramine, and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to prevent exposure. Based on the hazardous nature of similar compounds, which can cause severe skin burns, eye damage, and are harmful if ingested, inhaled, or in contact with skin, the following PPE is mandatory.[1]
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory | NIOSH-approved respirator (if dust or aerosols are generated) |
Operational Plan: Safe Handling Procedure
-
Preparation : Before handling this compound, ensure that a safety data sheet (SDS) for a closely related compound, such as Gramine, is accessible.[1] All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower must be readily accessible.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Handling : Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transferring solid material. When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used with an appropriate solvent.
Disposal Plan: Step-by-Step Guidance
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations. Do not dispose of this compound down the drain or in regular trash.[2]
-
Waste Segregation : All this compound waste, including unused product, contaminated labware (e.g., pipette tips, gloves, weighing paper), and cleaning materials, must be collected separately in a designated hazardous waste container.[2]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents and acids.[2]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: This diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
